4-BROMO-3-METHOXYPHENOL BENZYL ETHER
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVMZIZMUITKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514402 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171768-67-5 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-BROMO-3-METHOXYPHENOL BENZYL ETHER chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-3-methoxyphenol benzyl ether. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
This compound, with the CAS number 171768-67-5, is an aromatic ether.[1] Its structure incorporates a phenyl ring substituted with bromo, methoxy, and benzyloxy groups, making it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| CAS Number | 171768-67-5 | [1] |
| Appearance | Liquid | |
| Boiling Point | 377.8 °C at 760 mmHg | [1] |
| Density | 1.367 g/cm³ | [1] |
| Refractive Index | 1.584 | [1] |
| Flash Point | 166.1 °C | [1] |
| Vapor Pressure | 1.43E-05 mmHg at 25°C | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This involves the reaction of the precursor, 4-bromo-3-methoxyphenol, with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.
Synthesis of the Precursor: 4-Bromo-3-methoxyphenol
A common method for the synthesis of 4-bromo-3-methoxyphenol involves the bromination of 3-methoxyphenol.
Experimental Protocol: Synthesis of 4-Bromo-3-methoxyphenol
-
Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-methoxyphenol (1.0 equivalent) in tetrahydrofuran (THF) at room temperature.
-
Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue using flash chromatography (e.g., eluting with 10-30% ethyl acetate in hexanes) to yield 4-bromo-3-methoxyphenol.[2]
-
Synthesis of this compound
The following is a representative protocol for the benzylation of 4-bromo-3-methoxyphenol.
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 4-bromo-3-methoxyphenol, Benzyl bromide, Potassium carbonate, Acetone.
-
Procedure:
-
In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.
-
Carefully add benzyl bromide (0.9-1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C sand bath temperature).
-
Maintain reflux for approximately two hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
-
Reactivity and Potential Applications
The chemical structure of this compound offers several sites for further functionalization, making it a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aromatic rings can undergo electrophilic substitution reactions.
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in its ability to be incorporated into the synthesis of novel compounds with potential therapeutic or biological activities.[1] For instance, bromo- and methoxy-substituted aromatic compounds are common motifs in drug candidates.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 3-methoxyphenol to this compound.
Caption: Synthesis pathway of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not extensively available in the public domain through the conducted searches. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment. For the precursor, 4-bromo-3-methoxyphenol, some spectroscopic information is available in the literature.[3]
Safety Information
Handling of this compound should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4] Store the compound in a tightly closed container in a dry and cool place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide: 4-BROMO-3-METHOXYPHENOL BENZYL ETHER (CAS No. 171768-67-5)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER, a key synthetic intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. This document details its chemical and physical properties, outlines a likely synthetic pathway with experimental protocols for its precursor, and discusses its potential applications in research and development.
Chemical and Physical Properties
This compound, also known by its synonyms 1-((4-BROMO-3-METHOXYPHENOXY)METHYL)BENZENE, 5-Benzyloxy-2-bromoanisole, and 4-Benzyloxy-1-bromo-2-methoxybenzene, is an aromatic ether.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a benzyloxy group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis.[1]
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 171768-67-5 |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Boiling Point | 377.8 °C at 760 mmHg |
| Density | 1.367 g/cm³ |
| Refractive Index | 1.584 |
| Flash Point | 166.1 °C |
| Vapor Pressure | 1.43E-05 mmHg at 25°C |
Synthesis Pathway
The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the bromination of 3-methoxyphenol to produce the key intermediate, 4-bromo-3-methoxyphenol. The second step is the benzylation of this intermediate, likely via a Williamson ether synthesis, to yield the final product.
References
Structure Elucidation of 4-Bromo-3-methoxyphenol Benzyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-3-methoxyphenol benzyl ether. The document details the synthesis, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and organic chemistry.
Chemical Structure and Properties
This compound is an aromatic ether with the chemical formula C₁₄H₁₃BrO₂ and a molecular weight of 293.16 g/mol .[1] Its structure combines a substituted phenolic moiety with a benzyl protecting group.
Synonyms: 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-Benzyloxy-1-bromo-2-methoxybenzene[1] CAS Number: 171768-67-5[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Boiling Point | 377.8 °C at 760 mmHg[1] |
| Density | 1.367 g/cm³[1] |
| Flash Point | 166.1 °C[1] |
Synthesis
The synthesis of this compound is achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-bromo-3-methoxyphenol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with benzyl bromide to yield the target ether.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-bromo-3-methoxyphenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Structure Elucidation via Spectroscopic Methods
The structure of this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for this compound are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| ~7.15 | d | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Ar-H |
| ~5.10 | s | 2H | O-CH₂ -Ph |
| ~3.85 | s | 3H | O-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in the following table.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C -O (aromatic) |
| ~150 | C -O (aromatic) |
| ~136 | C (quaternary, benzyl) |
| ~133 | C -H (aromatic) |
| ~129 | C -H (aromatic, benzyl) |
| ~128 | C -H (aromatic, benzyl) |
| ~127 | C -H (aromatic, benzyl) |
| ~115 | C -H (aromatic) |
| ~112 | C -Br (aromatic) |
| ~105 | C -H (aromatic) |
| ~71 | O-C H₂-Ph |
| ~56 | O-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected at the following wavenumbers.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Alkyl ether |
| ~750-700 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 292 and 294 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation.
A prominent peak is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is a very stable fragment formed by the cleavage of the benzyl group. Another significant fragment would be observed at m/z 201/203, resulting from the loss of the benzyl radical.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and benzyloxy groups can be selectively cleaved if necessary. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]
Conclusion
The structure of this compound can be unequivocally determined through a combination of synthetic methodology and spectroscopic analysis. The Williamson ether synthesis provides a reliable route for its preparation. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data are consistent with the proposed structure and provide a comprehensive fingerprint for its identification. This guide serves as a valuable resource for chemists involved in the synthesis and characterization of novel organic compounds for various applications.
References
4-BROMO-3-METHOXYPHENOL BENZYL ETHER spectral data (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthesis of 4-bromo-3-methoxyphenol benzyl ether, a valuable intermediate in organic synthesis. The information is presented to be a critical resource for researchers and professionals in drug development and related scientific fields.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-bromo-3-methoxyphenol and preliminary data for its benzyl ether derivative.
4-Bromo-3-methoxyphenol
This precursor is essential for the synthesis of the target compound. Its spectral data is well-characterized.
Table 1: NMR Spectral Data for 4-Bromo-3-methoxyphenol
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.34 (d, J = 8.52 Hz, 1H) | 156.76 |
| 6.60 (d, J = 2.85 Hz, 1H) | 156.13 |
| 6.42 (dd, J = 2.88, 2.85 Hz, 1H) | 133.36 |
| 5.49 (s, 1H) | 108.51 |
| 3.77 (s, 3H) | 102.27 |
| 100.46 | |
| 56.19 |
Citation: Supplementary Information - Beilstein Journals.[1]
This compound (4-bromo-1-(benzyloxy)-3-methoxybenzene)
Definitive, isolated spectral data for the final product is limited in publicly available literature. The following ¹H NMR data was reported for a mixture containing the target compound and its isomer, 2-(benzyloxy)-1-bromo-4-methoxybenzene.
Table 2: Preliminary ¹H NMR Spectral Data for a Mixture Containing this compound
| Chemical Shift (δ) ppm (400 MHz, CDCl₃) | Description |
| 7.49-7.33 (m) | Aromatic protons of the benzyl group |
| 6.58 (d, J = 2.62 Hz) | Aromatic proton |
| 6.54 (d, J = 2.66 Hz) | Aromatic proton |
| 6.47 (dd, J = 2.68, 2.67 Hz) | Aromatic proton |
| 6.42 (dd, J = 2.69, 2.70 Hz) | Aromatic proton |
| 5.13 (s) | Benzylic protons (-CH₂-) |
| 5.05 (s) | Benzylic protons (-CH₂-) |
| 3.85 (s) | Methoxyl protons (-OCH₃) |
| 3.76 (s) | Methoxyl protons (-OCH₃) |
Citation: Supplementary Information - Beilstein Journals.[1]
Note: Due to the presence of an isomeric mixture, the integration values in the original source are not straightforward for the isolated compound. Further purification and analysis are required for unambiguous peak assignment and integration.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:
Experimental Protocols
The synthesis of this compound is a two-step process involving the bromination of 3-methoxyphenol followed by the benzylation of the resulting 4-bromo-3-methoxyphenol.
Step 1: Synthesis of 4-Bromo-3-methoxyphenol
This procedure outlines the regioselective bromination of 3-methoxyphenol.
Materials:
-
3-methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methoxyphenol (1.0 equivalent) in tetrahydrofuran (THF) at room temperature.
-
Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude residue by flash chromatography to yield 4-bromo-3-methoxyphenol.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This general procedure can be adapted for the benzylation of 4-bromo-3-methoxyphenol.
Materials:
-
4-bromo-3-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate
-
Acetone
Procedure:
-
In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetone.
-
Carefully add benzyl bromide (0.9 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for a sufficient period to ensure the completion of the reaction (monitoring by TLC is recommended).
-
After cooling to room temperature, filter the reaction mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical structure of the technical guide.
References
Reactivity of the Bromine Atom in 4-Bromo-3-methoxyphenol Benzyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 4-bromo-3-methoxyphenol benzyl ether, a versatile intermediate in organic synthesis. The document elucidates the electronic and steric factors governing its reactivity in various palladium-catalyzed cross-coupling reactions. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from closely related analogues to provide representative experimental protocols, quantitative data, and a theoretical framework for its application in the synthesis of complex molecules. Key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are discussed in detail.
Introduction: Structural Features and Reactivity Profile
This compound is a polysubstituted aromatic compound featuring a bromine atom that serves as a prime functional handle for carbon-carbon and carbon-heteroatom bond formation.[1] Its reactivity is modulated by the electronic and steric effects of the substituents on the phenyl ring: the methoxy (-OCH₃) group, the benzyloxy (-OCH₂Ph) group, and their positions relative to the bromine atom.
-
Electronic Effects: The methoxy and benzyloxy groups are both electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring. This makes the aryl bromide electron-rich, which can influence the kinetics of catalytic reactions, particularly the oxidative addition step in palladium-catalyzed couplings.[2]
-
Steric Effects: The methoxy group is positioned meta to the bromine, exerting a minor steric influence. However, the benzyloxy group is ortho to the bromine atom, which can introduce significant steric hindrance. This steric bulk can impede the approach of a bulky palladium catalyst, potentially requiring carefully selected ligands to facilitate the reaction.[3]
The C-Br bond is weaker than C-Cl and C-F bonds, making aryl bromides generally more reactive than their chloride and fluoride counterparts in oxidative addition to a Pd(0) center.[4] This inherent reactivity, combined with the modulating effects of the substituents, positions this compound as a valuable substrate for a range of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[6]
Expected Reactivity: The electron-rich nature of the this compound substrate may slow the rate-determining oxidative addition step. However, the use of electron-rich, bulky phosphine ligands can promote this step and lead to high-yielding transformations.[7]
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar aryl bromides. This data provides a baseline for developing protocols for this compound.
| Aryl Bromide | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 95 | [8] |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98 | [7] |
| 4-Bromoacetophenone | Phenylboronic acid | Benzimidazole-based Pd(II) complex (0.5) | - | KOH | Water | 100 | 1 | 94 | [9] |
| 1-Bromo-2-naphthoic acid, 1-Methoxy-4-bromo- | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 12 | 85-95 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common pharmacophore.[11]
Expected Reactivity: For electron-rich aryl bromides like the target compound, specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to achieve high yields.[2] The choice of base is also critical and must be compatible with other functional groups in the molecule.[2]
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Various Amines | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 16 | ~91 (conv.) | [12] |
| Aryl Bromides | Primary Amines | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2-7 | 79-99 | [10] |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂ (2) | P(o-tolyl)₃ (8) | NaOtBu | Toluene | 100 | 18 | 81-98 | [13] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14] This reaction is a powerful tool for the synthesis of aryl alkynes.
Expected Reactivity: The reaction is generally tolerant of various functional groups. For sterically hindered and electron-rich aryl bromides, the choice of ligand is crucial. Copper-free conditions have also been developed to avoid potential side reactions.
Quantitative Data for Analogous Sonogashira Couplings:
| Aryl Bromide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ (2) | Cyclopropylphosphine (4) | Et₃N | Water (w/ PTS) | RT | 24 | 96 | [14] |
| 2-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | - | High (conv.) | [3] |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | i-Pr₂NEt | Toluene | 80 | 2 | 95 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[15] This reaction is highly valuable for carbon chain extension.[16]
Expected Reactivity: The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond.[17] The presence of electron-donating groups on the aryl halide can decrease the reaction rate.[18]
Quantitative Data for Analogous Heck Reactions:
| Aryl Halide | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ (cat.) | - | KOAc | MeOH | 120 | - | - | [15] |
| 4-Bromoacetophenone | Styrene | Pd-complex 7 (0.5) | - | KOH | Water (w/ TBAB) | 100 | 1 | 95 | [19] |
| Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ (0.005) | P(t-Bu)₂Me·HBF₄ (0.01) | Cy₂NMe | Toluene | 120 | 20 | 99 | [20] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate, this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, a phosphine ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 2.0-3.0 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.5–2.0 equiv.) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 80–110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow for palladium-catalyzed cross-coupling.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is well-predicted by established principles of physical organic chemistry. The bromine atom is readily displaced in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. While the electron-donating and sterically hindering substituents present challenges, these can be overcome with modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols and data provided in this guide, derived from closely related systems, offer a robust starting point for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. youtube.com [youtube.com]
physical characteristics of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyphenol benzyl ether is an aromatic ether that holds potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its structure, featuring a substituted phenolic core with a benzyl ether protecting group, a bromine atom, and a methoxy group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical characteristics, a detailed hypothetical protocol for its synthesis, and an exploration of the potential biological significance of structurally related compounds.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 377.8 °C at 760 mmHg | [1] |
| Density | 1.367 g/cm³ | [1] |
| Flash Point | 166.1 °C | [1] |
| Storage | Sealed in dry, room temperature conditions. |
Synthesis: Experimental Protocol
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide ion of 4-bromo-3-methoxyphenol attacks a benzyl halide.
Synthesis of the Precursor: 4-Bromo-3-methoxyphenol
Reaction: Bromination of 3-methoxyphenol.
Materials:
-
3-methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methoxyphenol in tetrahydrofuran (THF) at room temperature.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash chromatography to yield 4-bromo-3-methoxyphenol.
Williamson Ether Synthesis of this compound
Reaction: Alkylation of 4-bromo-3-methoxyphenol with benzyl bromide.
Materials:
-
4-bromo-3-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-3-methoxyphenol in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography.
Characterization Data (Predicted)
| Compound | 1H NMR (CDCl₃, 400 MHz) δ ppm | 13C NMR (CDCl₃, 100 MHz) δ ppm |
| 4-Bromo-3-methoxyphenol | 7.34 (d, J=8.5 Hz, 1H), 6.60 (d, J=2.9 Hz, 1H), 6.42 (dd, J=8.5, 2.9 Hz, 1H), 5.49 (s, 1H, -OH), 3.77 (s, 3H, -OCH₃) | 156.7, 156.1, 133.4, 108.5, 102.3, 100.5, 56.2 |
Potential Biological Significance
Direct biological studies on this compound are limited in publicly available literature. However, the structural motifs present in the molecule, particularly the substituted benzyl ether, are of significant interest in medicinal chemistry.
Derivatives of benzyl ethers have been investigated for a range of biological activities. For instance, some benzyl ether derivatives have been synthesized and evaluated as potent and orally active S1P₁ receptor agonists, which have potential applications as immunosuppressive agents. Furthermore, N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been studied as partial agonists for the 5-HT₂A/₂C serotonin receptors, indicating the relevance of the bromo- and methoxy-substituted benzyl moiety in neuropharmacology.[2] The benzyl ether group itself is a common protecting group for alcohols in the synthesis of complex bioactive molecules.
The presence of the bromine atom and methoxy group on the phenyl ring of this compound provides opportunities for further functionalization, allowing for the generation of a library of compounds for screening in various drug discovery programs.
Visualizations
References
4-BROMO-3-METHOXYPHENOL BENZYL ETHER molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 4-bromo-3-methoxyphenol benzyl ether (CAS No. 171768-67-5), a key intermediate in organic synthesis. This compound is particularly valuable in the development of novel pharmaceuticals and specialty chemicals due to its unique combination of a benzyl ether, a bromine atom, and a methoxy group, which allows for diverse chemical modifications.[1]
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| CAS Number | 171768-67-5 |
| Synonyms | 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-Benzyloxy-1-bromo-2-methoxybenzene |
| Physical Form | Liquid |
| Purity | Typically ≥98% |
| Storage | Sealed in a dry place at room temperature.[2] |
Experimental Protocol: Synthesis via Williamson Ether Synthesis
The following protocol details a representative method for the synthesis of this compound from its precursor, 4-bromo-3-methoxyphenol, via the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).
Objective: To synthesize this compound by reacting the phenoxide of 4-bromo-3-methoxyphenol with benzyl bromide.
Materials:
-
4-bromo-3-methoxyphenol (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add 4-bromo-3-methoxyphenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add a sufficient volume of anhydrous acetone to dissolve the starting material.
-
Stir the suspension at room temperature for 15-20 minutes.
-
-
Addition of Benzyl Bromide:
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture dropwise using a syringe or dropping funnel.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting phenol.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[3] This removes any unreacted phenol.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: A schematic of the synthesis workflow for this compound.
References
An In-depth Technical Guide on the Core Features of Halogenated Aromatic Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of halogenated aromatic ethers, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery.
Synthesis of Halogenated Aromatic Ethers
The synthesis of halogenated aromatic ethers is predominantly achieved through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The choice between these methods often depends on the desired scale, substrate scope, and tolerance to reaction conditions.
Ullmann Condensation
The Ullmann condensation, a classical method, involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1] While traditional protocols often required harsh conditions, modern advancements with various ligands have enabled milder reaction conditions.[2]
Experimental Protocol: Synthesis of 4,4'-Dichlorodiphenyl Ether via Ullmann Condensation
This protocol is a representative example of the Ullmann condensation for the synthesis of a halogenated diaryl ether.
-
Materials:
-
4-chlorophenol (1.0 equiv)
-
1-chloro-4-iodobenzene (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried flask, add 4-chlorophenol, 1-chloro-4-iodobenzene, CuI, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4'-dichlorodiphenyl ether.
-
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of aryl ethers under milder conditions compared to the Ullmann reaction.[3][4] This method exhibits broad substrate scope and functional group tolerance.[5]
Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxydiphenyl Ether via Buchwald-Hartwig Coupling
This protocol provides a step-by-step guide for the synthesis of a fluorinated diaryl ether using the Buchwald-Hartwig reaction.
-
Materials:
-
4-bromoanisole (1.0 equiv)
-
4-fluorophenol (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add 4-bromoanisole, 4-fluorophenol, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-4'-methoxydiphenyl ether.
-
Comparison of Synthetic Methods
The following table summarizes the key differences and typical reaction parameters for the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of halogenated aromatic ethers.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O)[1] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3] |
| Ligand | Often simple diamines, amino acids, or none[2] | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[5] |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[2] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[4] |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP)[6] | Aprotic solvents (e.g., toluene, dioxane)[4] |
| Temperature | High (often 100-220 °C)[1] | Milder (often 80-120 °C)[2] |
| Substrate Scope | Favors electron-poor aryl halides[2] | Broad, including electron-rich and neutral aryl halides[3] |
| Yields | Moderate to good | Generally good to excellent |
Physicochemical Properties
The introduction of halogens onto the aromatic rings of ethers significantly influences their physicochemical properties, which in turn affects their biological activity and environmental fate. Key properties include lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility.
Quantitative Physicochemical Data
The following tables provide a summary of available quantitative data for selected halogenated aromatic ethers.
Table 2.1: Boiling and Melting Points of Selected Polychlorinated Diphenyl Ethers (PCDEs)
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| 4,4'-Dichlorodiphenyl ether | C₁₂H₈Cl₂O | 338-339 | 54-55 |
| 2,4,4'-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | 355-357 | 71-72 |
| 2,2',4,4'-Tetrachlorodiphenyl ether | C₁₂H₆Cl₄O | 376-378 | 79-81 |
| Decachlorodiphenyl ether | C₁₂Cl₁₀O | 490-500 | 200-202 |
Table 2.2: Aqueous Solubility and LogP of Selected Halogenated Diphenyl Ethers
| Compound | Aqueous Solubility (µg/L) | LogP | Reference |
| 4,4'-Dichlorodiphenyl ether | 130 | 5.39 | [7] |
| 2,4,4'-Trichlorodiphenyl ether | 30 | 5.95 | [7] |
| 2,2',4,4'-Tetrachlorodiphenyl ether | 5.8 | 6.51 | [7] |
| 4-Bromodiphenyl ether | 1100 | 4.83 | [8] |
| 4,4'-Dibromodiphenyl ether | 70 | 5.86 | [8] |
Table 2.3: pKa Values of Selected Halogenated Phenols (Precursors to Halogenated Aromatic Ethers)
| Compound | pKa |
| Phenol | 9.99 |
| 4-Fluorophenol | 9.95 |
| 4-Chlorophenol | 9.42 |
| 4-Bromophenol | 9.34 |
| 4-Iodophenol | 9.30 |
Biological Activity and Applications in Drug Discovery
Halogenated aromatic ethers are prevalent scaffolds in many biologically active compounds. The incorporation of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: Halogenation, particularly fluorination, at metabolically susceptible positions can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.
-
Lipophilicity and Permeability: The lipophilicity of a molecule, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile, can be fine-tuned by the type and position of halogen substitution.
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.
Modulation of Signaling Pathways
Halogenated aromatic ethers have been shown to interact with and modulate the activity of various signaling pathways, which is a key aspect of their therapeutic and toxicological profiles.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including some halogenated diphenyl ethers.[9] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as CYP1A1.[10]
Certain polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites have been identified as endocrine disruptors that can interfere with the thyroid hormone system. They can bind to thyroid hormone receptors (THRs), acting as either agonists or antagonists, and disrupt the normal regulation of gene expression by thyroid hormones.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether [quickcompany.in]
- 7. srd.nist.gov [srd.nist.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
The Benzyl Group: A steadfast Guardian for Phenols in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug development, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups for hydroxyl moieties, the benzyl (Bn) group stands out for its robustness and versatility, especially in shielding the reactive hydroxyl group of phenols. This technical guide provides a comprehensive overview of the benzyl group's role as a protecting group for phenols, detailing its introduction, cleavage, and stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: The Merits of Benzyl Protection
The benzyl ether is a widely employed protecting group for phenols due to its notable stability across a broad spectrum of reaction conditions, including strongly acidic and basic media.[1][2] Its ease of installation and the availability of mild and selective deprotection methods make it an invaluable tool in the synthesis of complex molecules.[3][4]
The selection of a protecting group is a critical decision in synthetic planning. The benzyl group's reliability stems from its ability to withstand many reagents that would affect other common protecting groups like silyl ethers or esters.[1][5] This orthogonality is crucial for achieving chemoselectivity in molecules with multiple functional groups.
Benzylation of Phenols: Methods of Introduction
The formation of a benzyl ether from a phenol, known as benzylation, can be accomplished through several reliable methods. The most common of these is the Williamson ether synthesis.
Williamson Ether Synthesis
This classical method involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[5][6]
Mechanism of Williamson Ether Synthesis:
Caption: Mechanism of Phenol Benzylation via Williamson Ether Synthesis.
Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver(I) oxide (Ag₂O) for sensitive substrates.[5] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being typical.[3]
Palladium-Catalyzed Benzylation
For neutral reaction conditions, palladium-catalyzed methods have been developed. These protocols utilize benzyl carbonates as benzylating agents, offering an alternative for base-sensitive substrates.[7] This approach proceeds through a (π-benzyl)palladium intermediate.[7]
Quantitative Data on Benzylation of Phenols
The efficiency of phenol benzylation is highly dependent on the chosen method, substrate, and reaction conditions. The following table summarizes representative quantitative data for different benzylation protocols.
| Phenol Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 95 | [3] |
| 4-Nitrophenol | Benzyl Bromide | NaH | THF | 25 | 2 | 98 | [6] |
| 4-Methoxyphenol | Benzyl Tosylate | K₂CO₃ | DMF | 80 | 5 | 92 | [3] |
| Phenol | Aryl Benzyl Carbonate | Pd(η³-C₃H₅)Cp/DPEphos | Toluene | 60 | 12 | 94 | [7] |
| 4-Cyanophenol | Benzyl Methyl Carbonate | Pd(η³-C₃H₅)Cp/DPEphos | Toluene | 80 | 24 | 88 | [7] |
Deprotection of Benzyl Ethers: Releasing the Phenol
The removal of the benzyl group, or debenzylation, is a crucial step to unveil the free phenol at the desired stage of a synthesis. Several methods are available, with catalytic hydrogenolysis being the most prevalent.
Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving benzyl ethers.[2][8] The reaction involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen source.[2] The reaction proceeds under neutral conditions and produces the deprotected phenol and toluene as a byproduct.[5]
General Reaction for Catalytic Hydrogenolysis:
Caption: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis.
A key advantage of this method is its chemoselectivity; it generally does not affect other reducible functional groups if carefully controlled.[9]
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation.[10] This method employs a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[8][10] This technique is particularly useful for laboratories not equipped for high-pressure hydrogenations.[10]
Other Deprotection Methods
While catalytic hydrogenolysis is widely used, other methods are available for specific applications or when hydrogenolysis is not feasible due to the presence of other reducible groups.
-
Strong Acids: Lewis acids like boron trichloride (BCl₃) or strong protic acids like HBr can cleave benzyl ethers.[2][5] However, these conditions are harsh and not suitable for acid-sensitive substrates.[5]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[2][5] Recent methods have also employed visible-light photocatalysis for this transformation.[11][12]
-
Dissolving Metal Reduction: The Birch reduction (Na/NH₃) can also cleave benzyl ethers, but its application is limited by the harsh conditions.[11]
Stability of Benzyl Ethers
The stability of the benzyl ether protecting group under various reaction conditions is a key factor in its widespread use. The following table summarizes its general stability profile.
| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Reference |
| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable | [2] |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Cleavage | [2] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | [2] |
| Oxidative | DDQ | Cleavage (especially for PMB ethers) | [2][5] |
| Ozone | Cleavage | [11] | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd/C) | Cleavage | [2][8] |
| Dissolving Metal Reduction (Na/NH₃) | Cleavage | [11] | |
| Other | Fluoride Ions (e.g., TBAF) | Stable | [1] |
| Grignard Reagents | Stable | [13] |
Experimental Protocols
General Procedure for Benzylation of a Phenol using Benzyl Bromide
Materials:
-
Substituted phenol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Benzylation:
Caption: General Experimental Workflow for the Benzylation of Phenols.
General Procedure for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected phenol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected phenol in a suitable solvent in a round-bottom flask.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography.
Experimental Workflow for Catalytic Hydrogenolysis:
Caption: General Experimental Workflow for Catalytic Hydrogenolysis.
Conclusion
The benzyl group remains a cornerstone in the strategic protection of phenols within modern organic synthesis. Its favorable balance of stability and selective reactivity allows for the intricate manipulation of complex molecules, a critical requirement in the fields of pharmaceutical research and drug development. A thorough understanding of the various methods for its introduction and removal, as well as its stability profile, empowers chemists to design and execute more efficient and elegant synthetic routes. The continued development of milder and more selective benzylation and debenzylation protocols will further enhance the utility of this indispensable protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER from 4-bromo-3-methoxyphenol via a Williamson ether synthesis. This reaction is a cornerstone in medicinal chemistry and drug development for the protection of phenolic hydroxyl groups. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the target compound. Quantitative data from a representative reaction is presented, and a visual workflow is provided to guide researchers through the process.
Introduction
The O-benzylation of phenols is a fundamental transformation in organic synthesis, serving as a robust method for the protection of the hydroxyl group. The resulting benzyl ether is stable across a wide range of chemical conditions, yet can be selectively cleaved when necessary. The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates and other fine chemicals.[1] The reaction proceeds through a classic Williamson ether synthesis, an SN2 reaction between the phenoxide ion of 4-bromo-3-methoxyphenol and a benzyl halide.[2] This application note provides a reliable and reproducible protocol for this transformation, suitable for researchers in both academic and industrial settings.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of this compound based on a similar reported procedure.[3]
| Parameter | Value | Reference |
| Starting Material | 4-bromo-3-methoxyphenol | |
| Benzylating Agent | Benzyl Bromide | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | Acetone | |
| Reaction Temperature | Reflux (~56 °C) | [3] |
| Reaction Time | 8 hours | [3] |
| Expected Yield | ~70-75% | [3] |
| Purification Method | Silica Gel Column Chromatography | [3] |
| Eluent for Chromatography | Hexane/Ethyl Acetate Gradient | [4] |
Experimental Protocol
This protocol details the synthesis, work-up, and purification of this compound.
Materials and Equipment
-
4-bromo-3-methoxyphenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (ACS grade)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (60-120 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel)
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).
-
Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting phenol spot indicates the completion of the reaction.
Work-up Procedure
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification
-
Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).[4] The polarity of the eluent can be optimized based on TLC analysis.
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Experimental Workflow
Caption: A step-by-step workflow diagram illustrating the synthesis and purification process.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Acetone and ethyl acetate are flammable solvents; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and utilization of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER, a versatile building block in medicinal chemistry and organic synthesis. This document offers detailed experimental protocols for its preparation and subsequent application in palladium-catalyzed cross-coupling reactions, highlighting its potential in the development of novel therapeutic agents.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 171768-67-5 | [1] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1][2] |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage | Sealed in dry, room temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of the title compound from its precursor, 4-bromo-3-methoxyphenol, through a Williamson ether synthesis. This reaction is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3]
Reaction Scheme:
Materials:
-
4-bromo-3-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (to make a ~0.5 M solution of the phenol).
-
Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.
Table 2: Representative Data for the Synthesis of this compound
| Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| 4-bromo-3-methoxyphenol | This compound | 85-95 | >98 | ¹H NMR, ¹³C NMR, GC-MS |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Derivatives
The bromine atom of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[4][5] This allows for the synthesis of a diverse library of biphenyl derivatives, which are common scaffolds in pharmacologically active molecules.[4]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous potassium carbonate solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the solvent.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Addition of Base: Add the aqueous base (e.g., 2 M K₂CO₃, 2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Aryl Bromide | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | 5-benzyloxy-2-methoxy-1,1'-biphenyl | 75-85 | >97 |
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Aryl benzyl ether and biphenyl moieties are prevalent in a variety of bioactive molecules, including those with anti-cancer properties.[6][7] The synthesized biphenyl derivatives from this compound can be further functionalized and screened for their potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR signaling pathway.[8]
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Conceptual diagram of a biphenyl derivative targeting the EGFR/MEK/ERK signaling pathway.
References
- 1. This compound | 171768-67-5 [chemicalbook.com]
- 2. 4-methoxyphenol benzyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
Applications of 4-Bromo-3-methoxyphenol Benzyl Ether in Organic Synthesis: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of 4-bromo-3-methoxyphenol benzyl ether as a versatile intermediate in organic synthesis. Its unique trifunctional nature—a readily coupled aryl bromide, a stable benzyl ether protecting group, and an electron-donating methoxy group—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[1]
Introduction: A Versatile Synthetic Building Block
This compound serves as a key starting material for the construction of substituted biaryl and arylamine structures. The bromine atom at the 4-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions. The benzyl ether provides robust protection for the phenolic oxygen, which can be removed in a later synthetic step to reveal a hydroxyl group, a common pharmacophore and a handle for further functionalization. The methoxy group at the 3-position electronically influences the reactivity of the aromatic ring.
Key Synthetic Applications
The primary applications of this compound in organic synthesis revolve around two main types of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
-
Deprotection of the Benzyl Ether: To unmask the phenolic hydroxyl group for further reactions or as the final step in the synthesis of the target molecule.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction.[2][3] By coupling with various arylboronic acids or esters, a wide range of substituted biphenyl derivatives can be synthesized. These biaryl moieties are prevalent in pharmaceuticals and functional materials.[2][4]
Reaction Scheme:
References
- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Bromo-3-methoxyphenol Benzyl Ether in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-3-methoxyphenol benzyl ether as a versatile starting material in the synthesis of complex pharmaceutical intermediates. This compound incorporates key structural features that make it a valuable building block in medicinal chemistry: a bromine atom, which is amenable to a variety of cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds; a methoxy group, which influences the electronic properties of the aromatic ring; and a benzyl ether, which serves as a stable protecting group for the phenolic hydroxyl functionality.[1][2]
The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a clear pathway to a diverse range of molecular scaffolds prevalent in modern drug discovery programs.[1][2] This document outlines generalized protocols for key transformations involving this compound and presents expected outcomes based on data from structurally related compounds.
Key Synthetic Applications
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of the core structures of many pharmaceutical agents.[1] The two primary applications are the Suzuki-Miyaura coupling for the formation of biaryl structures and the Buchwald-Hartwig amination for the synthesis of arylamines.
Table 1: Key Synthetic Transformations and Their Relevance
| Transformation | Bond Formed | Relevance in Pharmaceuticals |
| Suzuki-Miyaura Coupling | C(aryl)-C(aryl) | Synthesis of biaryl cores found in numerous kinase inhibitors, sartans, and other therapeutic agents. |
| Buchwald-Hartwig Amination | C(aryl)-N | Construction of arylamine and heteroarylamine moieties, which are ubiquitous in drug molecules and are key pharmacophores. |
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in key synthetic transformations. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 80-92 |
| Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 90-98 |
Yields are extrapolated from analogous reactions and may vary.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Intermediates
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 100-110 | 12-24 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75-90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 70-88 |
Yields are extrapolated from analogous reactions and may vary.
Visualizations
The following diagrams illustrate the synthetic utility and generalized workflows for this compound.
Caption: Synthetic utility of this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Caption: Generalized workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: 4-Bromo-3-methoxyphenol Benzyl Ether in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-3-methoxyphenol benzyl ether as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.
Introduction
This compound is a key synthetic intermediate whose structural features—a protected phenol, a methoxy group, and a bromine atom—offer multiple points for chemical modification.[1] The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, while the bromine atom is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of biaryl systems.[2][3] These characteristics make it an ideal starting material for the synthesis of complex molecules with therapeutic potential.
A significant application of derivatives of this building block has been demonstrated in the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.[4][5] By blocking this interaction, these inhibitors can restore T-cell function and enhance the body's anti-tumor immune response.[5]
Featured Application: Synthesis of a Potent PD-1/PD-L1 Inhibitor
A derivative of this compound serves as a crucial building block for the synthesis of the potent PD-1/PD-L1 inhibitor, YPD-29B. This compound has demonstrated remarkable activity in preclinical studies, with an IC50 value of less than 1 pM in a homogeneous time-resolved fluorescence (HTRF) assay.[4]
Signaling Pathway of PD-1/PD-L1 and Inhibition
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small-molecule inhibitors like YPD-29B bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling and inhibition by YPD-29B.
Quantitative Data
The following table summarizes the biological activity of YPD-29B and a related prodrug, IMMH-010.
| Compound | Assay | Target | IC50 | Notes |
| YPD-29B | HTRF | PD-1/PD-L1 Interaction | < 1 pM | Potent inhibitor.[4] |
| YPD-29B | PBMC-based Bioassay | PD-1/PD-L1 Blockade | 0.18 nM | Restores T-cell function.[4] |
| IMMH-010 (prodrug of YPD-29B) | In vivo | Melanoma Tumor Growth | 64.11% TGI | Demonstrates in vivo efficacy.[4] |
Experimental Protocols
The following section outlines a plausible multi-step synthesis of a key biphenyl intermediate derived from 4-bromo-3-methoxyphenol, and its subsequent elaboration to a PD-1/PD-L1 inhibitor, based on established chemical transformations.
Overall Synthetic Workflow
Caption: Synthetic workflow for a PD-1/PD-L1 inhibitor.
Protocol 1: Synthesis of 4-Bromo-3-methoxy-1-(benzyloxy)benzene (Starting Building Block)
This protocol describes the benzylation of 4-bromo-3-methoxyphenol.
Materials:
-
4-Bromo-3-methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-bromo-3-methoxy-1-(benzyloxy)benzene.
Expected Yield: 85-95%
Protocol 2: Synthesis of (2-Bromo-[1,1'-biphenyl]-3-yl)methanol (Key Intermediate)
This protocol outlines the formation of the key biphenyl intermediate via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-3-methoxy-1-(benzyloxy)benzene (from Protocol 1)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add 4-bromo-3-methoxy-1-(benzyloxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield (2-bromo-[1,1'-biphenyl]-3-yl)methanol. This assumes a plausible transformation from the initial product of the Suzuki reaction. A more detailed multi-step process involving deprotection and other functional group manipulations may be required in practice.
Expected Yield: 70-85%
Protocol 3: Elaboration to the Final PD-1/PD-L1 Inhibitor
The key intermediate, (2-bromo-[1,1'-biphenyl]-3-yl)methanol, can be further elaborated through a multi-step sequence to yield the final PD-1/PD-L1 inhibitor. This typically involves:
-
Oxidation: Oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Etherification: Coupling of the biphenyl intermediate with a suitably substituted phenolic component.
-
Reductive Amination: Formation of the benzylamine core structure.
-
Amide Coupling and Deprotection: Installation of the final amino acid side chain and removal of any protecting groups.
The specific reagents and conditions for these steps would be guided by the detailed procedures found in relevant patents and publications, such as WO 2017202275.
Conclusion
This compound and its derivatives are valuable building blocks in medicinal chemistry, enabling the efficient synthesis of complex and biologically active molecules. Their utility is particularly highlighted in the construction of novel PD-1/PD-L1 inhibitors, which represent a promising class of therapeutics for cancer treatment. The provided protocols offer a foundational guide for the synthesis of key intermediates, paving the way for further exploration and development of new chemical entities in this important area of drug discovery.
References
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromo-3-methoxyphenol Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-bromo-3-methoxyphenol benzyl ether as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1] The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For the coupling of this compound, a variety of conditions can be employed, and optimization may be necessary to achieve the desired yield and purity.
Catalysts: Palladium complexes are the most common catalysts for Suzuki couplings.[1] Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is typically formed in situ. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[1]
Bases: A base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Suitable bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used in aqueous solutions.[1][2]
-
Phosphates: Potassium phosphate (K₃PO₄) is often effective, particularly with more challenging substrates.[1]
-
Hydroxides: Sodium hydroxide (NaOH) can be used, though it may not be suitable for base-sensitive substrates.[1]
Solvents: The solvent system often consists of an organic solvent and an aqueous phase for the base. Common organic solvents include:
-
Ethers: 1,4-Dioxane or tetrahydrofuran (THF)[1]
-
Aromatic hydrocarbons: Toluene[3]
-
Amides: N,N-Dimethylformamide (DMF)[1]
General Suzuki Coupling Workflow
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Yields with Various Arylboronic Acids
The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from similar reactions reported in the literature and serve as a general guideline.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Arylboronic Acid Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |
| Phenylboronic acid | 3-Methoxy-4-phenylphenol benzyl ether | 85 - 98 |
| 4-Methylphenylboronic acid | 3-Methoxy-4-(p-tolyl)phenol benzyl ether | 80 - 95 |
| 4-Methoxyphenylboronic acid | 3-Methoxy-4-(4-methoxyphenyl)phenol benzyl ether | 75 - 92 |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3-methoxyphenol benzyl ether | 70 - 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add degassed toluene (5 mL) and water (1.25 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[3]
-
Extraction: Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.[1]
Troubleshooting & Optimization
-
Low Yield: If the reaction yield is low, consider switching to a more robust catalyst system, such as a palladium precursor with a specialized ligand like XPhos or RuPhos.[4] The choice of base can also be critical; screening different bases like cesium carbonate (Cs₂CO₃) may improve yields.[4]
-
Protodeboronation: To minimize the side reaction of protodeboronation of the boronic acid, ensure anhydrous conditions by carefully drying solvents and reagents and running the reaction under a strict inert atmosphere.[4] Using a boronic ester, such as a pinacol boronic ester (Bpin), can also protect the boronic acid from premature decomposition.[4]
-
Reaction Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), highly active modern catalysts may facilitate the reaction at lower temperatures.[4] If catalyst decomposition or side reactions are observed at high temperatures, attempting the reaction at a lower temperature with a more active catalyst is a viable strategy.[4]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to prevent oxygen from deactivating the palladium catalyst. This can be achieved by several vacuum/backfill cycles with an inert gas or by bubbling an inert gas through the solvent.[4]
References
Application Notes and Protocols: Deprotection of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of reaction conditions. However, its removal, typically via hydrogenolysis, can present challenges in molecules containing sensitive functional groups, such as aryl halides. This document provides detailed application notes and protocols for the deprotection of 4-bromo-3-methoxyphenol benzyl ether to yield 4-bromo-3-methoxyphenol, a key intermediate in the synthesis of various biologically active molecules.[1] The presence of the aryl bromide necessitates a careful selection of deprotection conditions to ensure chemoselectivity and avoid reductive dehalogenation.
Two primary methods are presented: Catalytic Transfer Hydrogenation (CTH) and a Lewis Acid-Mediated approach. CTH offers a milder and often more selective alternative to traditional catalytic hydrogenation using hydrogen gas.[2] The Lewis acid-mediated method provides an orthogonal strategy, avoiding the use of heavy metal catalysts and hydrogen.
Data Presentation
Table 1: Comparison of Deprotection Methods for Aryl Benzyl Ethers
| Method | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 85-95 | Mild conditions, no high-pressure H₂ gas required, generally high yielding.[3] | Potential for catalyst poisoning, risk of dehalogenation with some substrates.[4] |
| Lewis Acid-Mediated Cleavage | BCl₃, Pentamethylbenzene, Dichloromethane (DCM), -78 °C to room temperature | 90-98 | Highly chemoselective, tolerant of reducible functional groups, rapid reaction.[5][6] | Requires strictly anhydrous conditions, BCl₃ is corrosive and moisture-sensitive. |
| Traditional Hydrogenolysis | H₂, Pd/C, various solvents (e.g., EtOH, EtOAc) | Variable | Well-established method, effective for many substrates.[7] | Risk of dehalogenation, requires specialized hydrogenation equipment.[7] |
Table 2: Physical and Spectroscopic Data of 4-Bromo-3-methoxyphenol
| Property | Value |
| Molecular Formula | C₇H₇BrO₂ |
| Molecular Weight | 203.03 g/mol [8] |
| Appearance | Off-white solid |
| Melting Point | 77-82 °C |
| ¹H NMR (CDCl₃) | δ 7.34 (d, J = 8.5 Hz, 1H), 6.60 (d, J = 2.9 Hz, 1H), 6.42 (dd, J = 8.5, 2.9 Hz, 1H), 5.49 (s, 1H), 3.77 (s, 3H)[9] |
| ¹³C NMR (CDCl₃) | δ 156.7, 156.1, 133.3, 108.5, 102.2, 100.4, 56.2[9] |
| CAS Number | 102127-34-4[8] |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the debenzylation of this compound using palladium on carbon with ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol (10-20 mL per gram of substrate) to dissolve the starting material. Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-bromo-3-methoxyphenol can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[10]
Protocol 2: Deprotection via Lewis Acid-Mediated Cleavage
This protocol details the debenzylation using boron trichloride (BCl₃) with pentamethylbenzene as a cation scavenger.[5][6] This method is particularly useful for substrates sensitive to reduction.
Materials:
-
This compound
-
Pentamethylbenzene
-
Boron trichloride (1.0 M solution in CH₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (2.0 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of anhydrous methanol.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-3-methoxyphenol. The non-polar by-products (unreacted pentamethylbenzene and benzylpentamethylbenzene) are easily separated.[6]
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical relationship of different benzyl ether deprotection methods.
References
- 1. lookchem.com [lookchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
Application Notes and Protocols for the Synthesis of Agrochemical Precursors from 4-Bromo-3-methoxyphenol Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxyphenol benzyl ether is a versatile synthetic intermediate utilized in the preparation of a variety of agrochemical precursors.[1] Its unique structure, featuring a reactive bromine atom, a methoxy group, and a benzyl ether protecting group, allows for a range of chemical transformations to build complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical precursor motifs starting from this compound, including biaryl compounds, arylamines, and aryl alkynes. These structural motifs are commonly found in herbicides, fungicides, and insecticides.
The strategic positioning of the bromo and methoxy groups on the phenyl ring allows for regioselective functionalization, making this starting material a valuable building block in a synthetic chemist's toolbox. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be removed at a later synthetic stage if required.
Key Synthetic Transformations
Several powerful cross-coupling reactions can be employed to functionalize this compound. The primary transformations covered in these application notes are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, creating biaryl structures prevalent in many herbicides and fungicides.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, leading to arylamine derivatives that are key components of various pesticides.[2][3]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, yielding aryl alkynes that can be further elaborated into complex agrochemical scaffolds.
These palladium-catalyzed reactions are known for their broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex organic molecules.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions and expected yield ranges for the key synthetic transformations of this compound. These values are based on literature precedents for structurally similar substrates and should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 80-90 |
| 3 | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 10-16 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 12-24 | 70-85 |
| 3 | Benzylamine | PdCl₂(Amphos)₂ (2) | - | Cs₂CO₃ | t-BuOH | 90 | 10-18 | 75-90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8-16 | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | DMF | 80 | 10-20 | 70-85 |
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl precursor, a common scaffold in many agrochemicals.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the synthesis of an arylamine, a key intermediate for a wide range of pesticides.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of an aryl alkyne, a versatile precursor for various agrochemicals.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Agrochemical Precursor Synthesis Workflow
Caption: Workflow for the synthesis of agrochemical precursors.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Relationship of Synthetic Pathways
References
Application Notes and Protocols for the Characterization of 4-Bromo-3-methoxyphenol Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-bromo-3-methoxyphenol benzyl ether (CAS No: 171768-67-5), a key intermediate in organic and pharmaceutical synthesis.[1] This document outlines detailed, illustrative protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific experimental data for this compound in public literature, the presented data and protocols are based on established principles for analogous aromatic ethers and are intended to serve as a practical guide for researchers.
Compound Information
-
Compound Name: this compound
-
Synonyms: 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-Benzyloxy-1-bromo-2-methoxybenzene[1]
-
Molecular Formula: C₁₄H₁₃BrO₂[1]
-
Structure:
Analytical Techniques and Protocols
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The presence of an ether linkage, aromatic rings, and the absence of a hydroxyl group are key features to be confirmed.
Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[5]
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)
-
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Illustrative Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of a liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)[6]
-
-
Data Processing and Interpretation: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. The integration of ¹H signals indicates the relative number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. The number of signals in the ¹³C spectrum indicates the number of unique carbon environments.
Illustrative Experimental Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can offer additional structural clues.
Protocol:
-
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[7]
-
Ionization Method: Electron Ionization (EI) is a suitable technique for this relatively nonpolar and volatile compound, as it often provides a clear molecular ion peak and reproducible fragmentation patterns.[8]
-
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) and any isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for ethers, such as α-cleavage, should be considered to interpret the fragment ion peaks.[9]
Illustrative Experimental Workflow for Mass Spectrometry
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. readchemistry.com [readchemistry.com]
Safe Handling and Storage of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER. The information herein is compiled from general safety data for benzyl ethers and brominated aromatic compounds. It is crucial to note that specific toxicological and incompatibility data for this compound is limited. Therefore, treating this compound with a high degree of caution is imperative, assuming it may have hazards associated with its constituent chemical classes.
Hazard Identification and Quantitative Data
Disclaimer: The following table summarizes general quantitative data for related compounds. This data is for informational purposes only and may not accurately reflect the properties of this compound.
| Data Point | Value | Compound | Source |
| Boiling Point | 377.8 °C at 760 mmHg | This compound | [3] |
| Flash Point | 166.1 °C | This compound | [3] |
| Density | 1.367 g/cm³ | This compound | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure.[2]
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation or absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of potentially harmful vapors. |
Experimental Protocols
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name, CAS number (171768-67-5), and any hazard warnings.
-
Log the receipt date on the container.
Storage Protocol
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.[2][4]
-
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][4]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[2] A comprehensive list of general chemical incompatibilities for ethers and brominated compounds should be consulted.
-
Peroxide Formation: As a benzyl ether, this compound may form explosive peroxides over time. It is advisable to date the container upon opening and test for the presence of peroxides periodically, especially before heating or distillation.
Handling and Dispensing Protocol
-
Work Area: All handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Dispensing: Use clean, dry glassware and utensils for weighing and transferring the compound. Avoid creating dust or aerosols.
-
Spills: In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Protocol
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[4] Do not use a water jet. Firefighters should wear self-contained breathing apparatus and full protective gear. |
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-3-methoxyphenol Benzyl Ether by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-bromo-3-methoxyphenol benzyl ether by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. In a typical Williamson ether synthesis involving the reaction of 4-bromo-3-methoxyphenol with benzyl bromide, potential impurities include:
-
Unreacted starting materials: 4-bromo-3-methoxyphenol and benzyl bromide.
-
Over-alkylation or side-reaction products: Though less common, byproducts from reactions on the aromatic ring may occur under harsh conditions.
-
Decomposition products: If the reaction is exposed to moisture or air for extended periods, hydrolysis of the benzyl ether to form 4-bromo-3-methoxyphenol and benzyl alcohol is possible.
-
Reagent-derived impurities: Residual base (e.g., potassium carbonate) and phase-transfer catalyst, if used.
Q2: How can I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are recommended.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A common ratio to achieve good separation is in the range of 9:1 to 4:1 (hexane:ethyl acetate). The polarity can be adjusted to obtain a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]
-
Visualization: The product and most aromatic impurities are UV-active and can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used to visualize non-UV active impurities.[2]
Q3: What is a suitable solvent system for the column chromatography of this compound?
A3: A gradient elution with a mixture of hexane and ethyl acetate is generally effective. Based on protocols for similar compounds, starting with a low polarity eluent and gradually increasing the polarity will yield the best separation. For instance, a gradient of 10% to 30% ethyl acetate in hexanes has been used for the purification of the parent phenol.[3] For the more non-polar benzyl ether, a starting eluent of 5-10% ethyl acetate in hexane is a reasonable starting point.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | Inappropriate solvent system: The polarity of the eluent may be too high or too low. | Optimize the eluent system using TLC: Aim for a solvent mixture that provides a clear separation between the product spot and impurity spots, with an Rf value of 0.2-0.4 for the product.[1] |
| Column overloading: Too much crude material has been loaded onto the column. | Reduce the sample load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.[4] | |
| Column channeling: The silica gel is not packed uniformly, leading to uneven solvent flow. | Repack the column carefully: Ensure the silica gel is packed as a uniform slurry and that the top surface is level before loading the sample. | |
| The product is eluting too quickly (high Rf). | Eluent is too polar. | Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent (e.g., hexane) in the eluent mixture.[2] |
| The product is not eluting from the column (low or no Rf). | Eluent is not polar enough. | Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product has decomposed on the column. | Deactivate the silica gel: If the compound is suspected to be acid-sensitive, the silica gel can be treated with a base like triethylamine (~1% v/v in the eluent) to neutralize acidic sites.[5] Alternatively, a different stationary phase such as neutral alumina can be used.[2] | |
| Streaking of the compound on the TLC plate and column. | Sample is too concentrated. | Dilute the sample: Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading.[2] |
| Presence of highly polar impurities. | Perform a pre-purification step: An aqueous work-up (washing the crude product with water and brine) can help remove highly polar, water-soluble impurities before chromatography.[2] | |
| Compound is acidic or basic. | Add a modifier to the eluent: For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added to the eluent to improve peak shape.[6] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 9:1 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.
-
Rf Calculation: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Tap the column gently to facilitate uniform packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[7]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography purification.
References
identifying common impurities in 4-BROMO-3-METHOXYPHENOL BENZYL ETHER synthesis
Welcome to the technical support center for the synthesis of 4-bromo-3-methoxyphenol benzyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address common impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction types involved?
A1: The most prevalent synthetic route involves a two-step process:
-
Bromination of 3-methoxyphenol: This step introduces the bromine atom onto the aromatic ring.
-
Williamson Ether Synthesis: The resulting 4-bromo-3-methoxyphenol is then reacted with a benzylating agent (e.g., benzyl bromide) in the presence of a base to form the final product.[1][2][3][4] This is a classic SN2 reaction where the phenoxide ion acts as a nucleophile.[1][4]
Q2: What are the most common impurities I should expect in my synthesis?
A2: Impurities can arise from both the starting materials and side reactions during the synthesis. The most common impurities are summarized in the table below.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separation and quantification.[5] For structural elucidation and confirmation of identity, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[6][]
Q4: Are there any specific safety precautions I should take when handling the reagents and products?
A4: Yes, it is crucial to handle all chemicals in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] 4-Bromo-3-methoxyphenol is harmful if swallowed and can cause skin and eye irritation.[9] Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]
Troubleshooting Guide: Common Impurities and Their Identification
This section provides a detailed breakdown of potential impurities, their sources, and recommended analytical methods for identification.
Table 1: Summary of Common Impurities
| Impurity Name | Chemical Structure | Source | Typical Analytical Method(s) |
| Unreacted 4-bromo-3-methoxyphenol | 4-Br-3-MeO-Ph-OH | Incomplete benzylation reaction. | HPLC, LC-MS, GC-MS |
| Unreacted Benzyl Bromide | Ph-CH₂-Br | Excess reagent from the benzylation step. | GC-MS |
| Benzyl Alcohol | Ph-CH₂-OH | Hydrolysis of benzyl bromide. | GC-MS, HPLC |
| Dibenzyl Ether | (Ph-CH₂)₂O | Self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol. | GC-MS, HPLC |
| 2-Bromo-5-methoxyphenol | 2-Br-5-MeO-Ph-OH | Isomeric byproduct from the bromination of 3-methoxyphenol.[10] | HPLC, LC-MS, GC-MS, ¹H NMR |
| 4-Bromo-3-methoxy-C-benzylated phenol | 4-Br-3-MeO-(CH₂-Ph)-Ph-OH | C-alkylation of the phenoxide, a known side reaction in Williamson ether synthesis.[3] | HPLC, LC-MS, ¹H NMR, ¹³C NMR |
| Benzaldehyde | Ph-CHO | Oxidation of benzyl alcohol or benzyl bromide.[11] | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify peaks corresponding to the main product and impurities by comparing their retention times with those of known standards.
-
Quantify the impurities using an external or internal standard method.
-
Protocol 2: Confirmation of Impurity Identity by LC-MS and GC-MS
-
LC-MS Analysis:
-
Utilize the same HPLC method as described above, coupled to a mass spectrometer.
-
Acquire mass spectra for each separated peak to determine the molecular weight of the impurities.
-
Compare the observed molecular weights with the expected molecular weights of the potential impurities listed in Table 1.
-
-
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C).
-
-
MS Detection: Acquire mass spectra in electron ionization (EI) mode.
-
Data Analysis: Compare the fragmentation patterns of the impurity peaks with a mass spectral library (e.g., NIST) for identification.
-
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the synthetic pathway and the origin of common impurities.
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during the Williamson ether synthesis step.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. ajrconline.org [ajrconline.org]
- 8. echemi.com [echemi.com]
- 9. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 11. EP1934162A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzylation of 4-Bromo-3-Methoxyphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the benzylation of 4-bromo-3-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the benzylation of 4-bromo-3-methoxyphenol?
The most common and versatile method for the benzylation of phenols is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired benzyl ether.[1][3]
Q2: Which base should I choose for the deprotonation of 4-bromo-3-methoxyphenol?
The choice of base is crucial for the success of the reaction. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are often sufficient.[4]
-
Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are good starting points for optimization.[5]
-
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective.[5]
-
For less reactive systems or to ensure complete deprotonation, very strong bases like sodium hydride (NaH) can be employed. However, NaH is a potent reagent and may increase the likelihood of side reactions, so it should be used with caution.[6][7]
Q3: What is the best solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[6]
-
N,N-Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile (MeCN) are excellent choices that can help to solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.[5]
-
Acetone is another suitable solvent, particularly when using potassium carbonate as the base.
-
Protic solvents, such as ethanol, can solvate the phenoxide ion, reducing its nucleophilicity and are generally not the first choice.[6]
Q4: What are the potential side reactions to be aware of?
The primary competing reaction is the base-catalyzed elimination (E2) of the benzyl halide, which would produce an alkene. However, since benzyl halides lack a beta-hydrogen, this is not a concern.[4] The main side reactions to consider are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to byproducts.[1][5] The choice of solvent can influence the O/C alkylation ratio.
-
Reaction with solvent: Some solvents, like DMF, can be susceptible to decomposition or reaction under strongly basic conditions at elevated temperatures.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-bromo-3-methoxyphenol), you can observe the disappearance of the starting material and the appearance of the less polar product spot.[8][9]
Troubleshooting Guide
Problem: Low or no yield of the desired benzyl ether.
| Possible Cause | Solution |
| Incomplete Deprotonation | The chosen base may be too weak to fully deprotonate the phenol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[6] |
| Poor Nucleophilicity | If using a protic solvent, the phenoxide ion may be overly solvated. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[6] |
| Inactive Benzylating Agent | The benzyl bromide or chloride may have degraded. Use a fresh bottle or purify the reagent before use. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for byproduct formation. Reactions are typically conducted between 50-100°C.[6] |
| Insufficient Reaction Time | The reaction may simply need more time to go to completion. Monitor the reaction by TLC until the starting material is consumed. |
Problem: Formation of significant byproducts.
| Possible Cause | Solution |
| C-Alkylation | The reaction conditions may be favoring alkylation on the aromatic ring. Changing the solvent can alter the selectivity. Polar aprotic solvents generally favor O-alkylation.[5] |
| Decomposition | High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials, reagents, or the product. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocol: General Procedure for Benzylation of 4-Bromo-3-Methoxyphenol
This is a general protocol and may require optimization for your specific setup and scale.
Materials:
-
4-Bromo-3-methoxyphenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxyphenol (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv).
-
Add anhydrous DMF to the flask to dissolve/suspend the reactants.
-
Add benzyl bromide (1.1-1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 times) and then with brine (1 time).[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-bromo-1-(benzyloxy)-3-methoxybenzene.
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis of Phenols
| Parameter | Variation | Effect on Yield/Selectivity | Notes |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | Stronger bases ensure complete deprotonation, potentially increasing yield, but may also promote side reactions.[5][6] | For phenols, K₂CO₃ is often sufficient. |
| Solvent | Polar Aprotic (DMF, MeCN) vs. Polar Protic (EtOH) | Polar aprotic solvents generally lead to faster reaction rates and higher yields.[6] | Protic solvents can reduce the nucleophilicity of the phenoxide. |
| Temperature | Room Temp vs. Elevated (50-100 °C) | Higher temperatures increase the reaction rate but can also lead to byproduct formation and decomposition.[6] | Optimization is key; start with milder conditions. |
| Benzylating Agent | Benzyl Bromide vs. Benzyl Chloride | Benzyl bromide is more reactive than benzyl chloride, leading to faster reaction times. | Iodides are even more reactive but are more expensive. |
| Leaving Group | Halide vs. Tosylate | Tosylates are excellent leaving groups and can be a good alternative to halides.[8] | Benzyl tosylate can be prepared from benzyl alcohol and tosyl chloride.[8] |
Visualization
Caption: Troubleshooting workflow for low yield in the benzylation of phenols.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
potential side reactions in the synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-bromo-3-methoxyphenol benzyl ether. The information is tailored for researchers, scientists, and professionals in drug development to help navigate potential challenges in this chemical transformation.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes and solutions?
-
Answer: Low or no yield in a Williamson ether synthesis can stem from several factors:
-
Incomplete Deprotonation: The phenolic proton of 4-bromo-3-methoxyphenol must be removed to form the nucleophilic phenoxide. If the base is not strong enough or is not used in sufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Use at least one equivalent of the base. It is also crucial to perform the reaction under anhydrous (dry) conditions, as moisture can quench the base.
-
-
Poor Quality of Reagents: The purity of the starting materials is critical.
-
Solution: Use freshly purified 4-bromo-3-methoxyphenol and benzyl bromide. Benzyl bromide can degrade over time, so using a fresh bottle or purifying it before use is recommended.
-
-
Inappropriate Reaction Temperature: The reaction may be too slow at a low temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate.[1] However, excessively high temperatures can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction by TLC. If starting material is still present after the initially planned time, allow the reaction to proceed for a longer duration.
-
-
Issue: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My final product shows multiple spots on the TLC plate. What are these impurities, and how can I avoid them?
-
Answer: The presence of multiple spots on TLC indicates the formation of side products. Common impurities in this synthesis include:
-
C-Alkylation Product: Besides the desired O-alkylation, the benzyl group can also attach to the carbon atoms of the phenol ring, leading to C-benzylated byproducts.[2]
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.
-
-
Unreacted Starting Materials: Unreacted 4-bromo-3-methoxyphenol or benzyl bromide can remain.
-
Solution: Ensure the stoichiometry of the reagents is correct, and allow for sufficient reaction time. A slight excess of benzyl bromide can help drive the reaction to completion.
-
-
Benzyl Alcohol and Dibenzyl Ether: If moisture is present in the reaction, benzyl bromide can hydrolyze to form benzyl alcohol. Benzyl alcohol can then react with another molecule of benzyl bromide to form dibenzyl ether.
-
Solution: Maintain strict anhydrous conditions throughout the experiment.
-
-
Isomeric Product: The starting material, 4-bromo-3-methoxyphenol, may contain its isomer, 2-bromo-5-methoxyphenol, from the bromination of 3-methoxyphenol.[3] This will lead to the formation of the corresponding isomeric benzyl ether.
-
Solution: Purify the 4-bromo-3-methoxyphenol starting material using column chromatography before proceeding with the benzylation step.[3]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common method for the synthesis of this compound?
-
Answer: The most common and direct method is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of 4-bromo-3-methoxyphenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide in an SN2 reaction to form the desired ether.[4][5]
-
Question: What are the recommended bases and solvents for this reaction?
-
Answer:
-
Bases: Strong bases are typically required to deprotonate the phenol. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H₂ gas). Potassium carbonate (K₂CO₃) is a milder and easier-to-handle alternative.[1]
-
Solvents: Polar aprotic solvents are generally preferred for Williamson ether synthesis. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve the phenoxide salt and promote the SN2 reaction. Acetone can also be used, particularly with potassium carbonate.
-
-
Question: Can I use other benzylating agents besides benzyl bromide?
-
Answer: Yes, other benzylating agents can be used. Benzyl chloride is a common alternative, though it is less reactive than benzyl bromide. Benzyl tosylate is another option that can be effective.[4]
-
Question: Are there any known impurities that can arise from the solvent?
-
Answer: When using DMF as a solvent with a strong base like NaH, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, has been reported to form, which can be difficult to separate from the benzylated product.[6]
Quantitative Data Summary
The following table provides representative reaction conditions for the Williamson ether synthesis for the benzylation of a phenol, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Notes |
| Phenol | 1.0 equivalent | Starting material. |
| Benzyl Bromide | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete reaction. |
| Base | 1.2 - 2.0 equivalents | e.g., K₂CO₃, NaH. |
| Solvent | Anhydrous DMF or Acetone | |
| Temperature | Room Temperature to 80 °C | Reaction progress should be monitored by TLC. |
| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the substrate and the temperature. |
| Typical Yield | 60 - 95% | Highly dependent on substrate and reaction conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxyphenol (1.0 eq.).
-
Dissolve the phenol in anhydrous DMF.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Benzylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol. The reaction may require gentle heating (e.g., 50-60 °C) to proceed to completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.
-
Visualizing Potential Side Reactions
The following diagram illustrates the intended reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound and its potential side products.
References
- 1. reddit.com [reddit.com]
- 2. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 3. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in 4-BROMO-3-METHOXYPHENOL BENZYL ETHER synthesis
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-methoxyphenol benzyl ether.
Troubleshooting Low Yields
Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can arise from several factors. This guide provides a systematic approach to identifying and resolving common experimental issues.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
-
Incomplete Deprotonation of the Phenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. The acidity of 4-bromo-3-methoxyphenol is increased by the electron-withdrawing bromine atom, making deprotonation relatively straightforward. However, an insufficiently strong base or improper reaction conditions can lead to incomplete formation of the phenoxide.
-
Solution: Ensure the base is of sufficient strength and used in an appropriate molar excess. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[1] The choice of base can be critical. While weaker bases like K₂CO₃ can be effective, stronger bases like NaOH or NaH may be necessary to drive the deprotonation to completion, especially if the phenol is not fully soluble.[1]
-
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and protonate the phenoxide, reducing its nucleophilicity.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
-
Poor Quality of Reagents: The purity of the starting materials, 4-bromo-3-methoxyphenol and benzyl bromide, is crucial. Impurities can lead to unwanted side reactions.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use. 4-bromo-3-methoxyphenol can be synthesized from 3-methoxyphenol, but this reaction can produce isomeric impurities that should be removed.
-
Problem 2: Presence of Significant Side Products
Possible Causes and Solutions
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2][3] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Solution: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation.[2] Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are known to favor O-alkylation.[1][2] Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, hindering its reactivity and promoting C-alkylation.[2]
-
-
Elimination (E2) Reaction: Benzyl bromide is a primary halide and is not prone to elimination reactions. However, if a secondary or tertiary alkyl halide were used as the alkylating agent, the E2 elimination to form an alkene would be a major competing reaction.[4][5]
-
Solution: This is generally not an issue with benzyl bromide. However, ensure that the reaction temperature is not excessively high, as this can favor elimination in some cases.
-
-
Hydrolysis of Benzyl Bromide: In the presence of water and a base, benzyl bromide can be hydrolyzed to benzyl alcohol.
-
Solution: As mentioned earlier, maintaining anhydrous conditions is critical to prevent this and other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
For most phenolic substrates, potassium carbonate (K₂CO₃) is a good starting point as it is a mild and easy-to-handle base. However, for less reactive phenols or to maximize the yield, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) might be more effective.[1] Given the electron-withdrawing nature of the bromine on the starting phenol, which increases its acidity, K₂CO₃ should be sufficient.
Q2: Which solvent should I use for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, which favors the desired O-alkylation.[1] Good choices include N,N-dimethylformamide (DMF), acetonitrile, or acetone. Protic solvents should be avoided as they can reduce the nucleophilicity of the phenoxide and promote C-alkylation.[2]
Q3: What is the ideal reaction temperature and time?
A typical Williamson ether synthesis is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent.[1] For the benzylation of 4-bromo-3-methoxyphenol, starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Reaction times can vary from a few hours to overnight.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
Besides the desired product and unreacted starting materials (4-bromo-3-methoxyphenol and benzyl bromide), other spots could correspond to:
-
C-alkylated products: Isomers where the benzyl group is attached to the aromatic ring.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl bromide.
-
Dibenzyl ether: Formed from the reaction of benzyl alcohol with benzyl bromide.
Q5: How can I purify the final product?
The most common method for purifying aryl benzyl ethers is column chromatography on silica gel.[6] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the desired product from the starting materials and side products.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is illustrative and based on general principles of the Williamson ether synthesis. Actual yields may vary depending on the specific experimental setup and execution.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| K₂CO₃ | Acetone | 56 (reflux) | 12 | 75-85 |
| NaOH | DMF | 60 | 8 | 80-90 |
| NaH | THF | 25-50 | 6 | >90 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) | O/C Alkylation Ratio |
| Acetone | K₂CO₃ | 56 (reflux) | 12 | 75-85 | >95:5 |
| DMF | K₂CO₃ | 60 | 8 | 85-95 | >98:2 |
| Ethanol | K₂CO₃ | 78 (reflux) | 12 | 40-50 | ~70:30 |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methoxyphenol
This protocol is adapted from a known procedure for the bromination of 3-methoxyphenol.
-
To a solution of 3-methoxyphenol (1.0 g, 8.06 mmol) in tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.43 g, 8.06 mmol) in portions over 10 minutes.
-
Stir the resulting yellow reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to yield 4-bromo-3-methoxyphenol (typically in lower yield compared to the 2-bromo isomer).[7]
Protocol 2: Synthesis of this compound
This is a general protocol for the Williamson ether synthesis of a phenol.
-
In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetone (or DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equiv.) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80°C (for DMF) and monitor the progress by TLC.
-
After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Mandatory Visualizations
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Caption: A workflow diagram for systematically troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
stability of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER under acidic or basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-bromo-3-methoxyphenol benzyl ether under various experimental conditions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cleavage of the benzyl ether during a reaction. | The reaction conditions are too acidic. Benzyl ethers are susceptible to cleavage by strong acids and some Lewis acids.[1][2][3] | - Avoid strong acidic conditions if the benzyl ether needs to remain intact. - If acidic conditions are necessary, consider using a milder acid or running the reaction at a lower temperature. - Use a cation scavenger, such as pentamethylbenzene, in the presence of a Lewis acid like BCl₃ to prevent side reactions.[4][5] |
| Low or no yield of the desired product after a debenzylation (cleavage) attempt. | The acidic or reductive conditions for cleavage are not optimal. | - For acid-catalyzed cleavage, ensure a sufficiently strong acid (e.g., HBr, BCl₃) is used.[3] The reaction may require heating. - For catalytic hydrogenolysis (a common debenzylation method), ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.[6][7] Note that other reducible functional groups in the molecule may also react.[8] |
| Formation of side products during synthesis or purification. | The compound may be degrading on silica gel during chromatography if acidic or basic modifiers are used in the eluent. | - Neutralize the silica gel before use. - Use a less acidic or basic solvent system for purification. |
| Discoloration or degradation of the compound upon storage. | Exposure to light, air (oxidation), or residual acid/base from purification. Phenolic compounds are particularly susceptible to oxidation.[9] | - Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. - Ensure the compound is free from any acidic or basic impurities before long-term storage. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
A1: Benzyl ethers are generally stable under a wide range of basic conditions.[3] You can typically perform reactions involving strong bases like sodium hydride (NaH), potassium hydroxide (KOH), or carbonates without significant cleavage of the benzyl ether group. However, very harsh basic conditions at high temperatures could potentially lead to degradation over extended periods, though this is not a common issue.
Q2: Under what acidic conditions will this compound likely cleave?
A2: Cleavage of the benzyl ether is likely to occur under strongly acidic conditions. This can be achieved with strong protic acids like hydrogen bromide (HBr) or strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃).[3][10] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon.[2][11] The presence of the electron-donating methoxy group on the phenolic ring may influence the reaction rate compared to an unsubstituted benzyl ether.
Q3: Can I use catalytic hydrogenation to remove the benzyl group?
A3: Yes, catalytic hydrogenolysis is a very common and mild method for deprotecting benzyl ethers.[7] This is typically performed using a palladium on carbon catalyst (Pd/C) and hydrogen gas.[7] However, be aware that this method is not selective if your molecule contains other functional groups that can be reduced, such as alkenes, alkynes, or some nitrogen-containing groups.[8][12]
Q4: What are the expected degradation products of this compound under acidic conditions?
A4: Under acidic cleavage conditions, the primary degradation products will be 4-bromo-3-methoxyphenol and toluene (if cleaved via hydrogenolysis) or a benzyl halide/alcohol (if cleaved with strong acid).[1][7]
Quantitative Stability Data
| Condition | Temperature (°C) | Time (hours) | % Degradation | Degradation Products Identified |
| 0.1 M HCl | 25 | 24 | ||
| 0.1 M HCl | 50 | 24 | ||
| 1 M HCl | 25 | 24 | ||
| 0.1 M NaOH | 25 | 24 | ||
| 0.1 M NaOH | 50 | 24 | ||
| 1 M NaOH | 25 | 24 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Solutions
This protocol can be adapted to test the stability of this compound under various aqueous acidic or basic conditions.
Materials:
-
This compound
-
Stock solutions of 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH
-
A suitable organic solvent in which the compound is soluble (e.g., acetonitrile, THF)
-
HPLC or LC-MS for analysis
-
pH meter
-
Thermostated water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to a larger volume of the acidic or basic solution to be tested (e.g., 100 µL of stock into 900 µL of 0.1 M HCl).
-
Incubate the vials at the desired temperature (e.g., 25 °C or 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot by adding an equivalent amount of base or acid (e.g., neutralize the HCl aliquot with NaOH).
-
Dilute the neutralized aliquot with the mobile phase used for HPLC/LC-MS analysis.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: Acid-Catalyzed Cleavage of the Benzyl Ether with a Lewis Acid
This protocol describes a common method for the deliberate cleavage (deprotection) of a benzyl ether using a Lewis acid.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Boron trichloride (BCl₃) solution (e.g., 1 M in DCM)
-
Methanol
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Dissolve the this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add water to hydrolyze any remaining reagents.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for benzyl ether stability.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Technical Support Center: NMR Spectrum Analysis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-bromo-3-methoxyphenol benzyl ether, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the substituted aromatic ring, the benzyl group, and the methoxy group. Due to the substitution pattern on the phenyl ring, the aromatic protons will exhibit specific splitting patterns. The benzyl group will show signals for its aromatic protons and the methylene (-CH₂-) bridge.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.25 | Multiplet | 5H | C₆H₅- |
| ~ 7.15 | Doublet | 1H | Ar-H |
| ~ 6.90 | Doublet of doublets | 1H | Ar-H |
| ~ 6.80 | Doublet | 1H | Ar-H |
| ~ 5.10 | Singlet | 2H | -O-CH₂-Ph |
| ~ 3.85 | Singlet | 3H | -OCH₃ |
Q2: What are the predicted ¹³C NMR chemical shifts for this compound?
A2: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. Aromatic carbons typically resonate in the 110-160 ppm range.[1]
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | Ar-C-O |
| ~ 150 | Ar-C-OCH₃ |
| ~ 136 | Ar-C (ipso, benzyl) |
| ~ 133 | Ar-CH |
| ~ 129 | Ar-CH (benzyl) |
| ~ 128 | Ar-CH (benzyl) |
| ~ 127 | Ar-CH (benzyl) |
| ~ 118 | Ar-CH |
| ~ 115 | Ar-CH |
| ~ 113 | Ar-C-Br |
| ~ 71 | -O-CH₂-Ph |
| ~ 56 | -OCH₃ |
Troubleshooting Guide
Q3: My aromatic signals are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals in the aromatic region are a common issue.[2] Here are a few troubleshooting steps:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts and may resolve the overlapping peaks.[2]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Techniques: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in assignment.
Q4: I am seeing broad peaks in my spectrum. What is the cause?
A4: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.[2]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[2] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Chemical Exchange: If there is a slow conformational change or chemical exchange process occurring on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at a different temperature can help to either sharpen the signals (at higher temperatures) or resolve the different conformers (at lower temperatures).
Q5: There is a persistent water peak in my spectrum. How can I remove it?
A5: Deuterated solvents can absorb moisture from the atmosphere. To minimize the water peak:
-
Use Fresh Solvent: Use a fresh ampoule or a properly stored bottle of deuterated solvent.
-
Dry the Sample: Ensure your compound is thoroughly dried before preparing the NMR sample.
-
Solvent Suppression: Modern NMR spectrometers have pulse sequences designed to suppress the solvent signal.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for a ¹H NMR spectrum and 20-50 mg for a ¹³C NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Sample Insertion: Wipe the outside of the NMR tube clean and place it in a spinner. Adjust the depth using a gauge and insert it into the NMR spectrometer.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire 16-32 scans.
-
For ¹³C NMR, acquire 1024 or more scans due to the lower natural abundance of ¹³C.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Workflow for NMR Spectrum Interpretation
Caption: Logical workflow for NMR spectral interpretation.
References
Technical Support Center: Scaling Up the Production of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and industrially viable method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-3-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack benzyl chloride or a similar benzylating agent.[1][2]
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot or industrial scale?
The main challenges include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and impurities.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants, especially when dealing with solid-liquid slurries (e.g., with potassium carbonate as a base), is critical for consistent reaction progress.
-
By-product Formation: Increased reaction times and temperatures at larger scales can favor the formation of by-products such as C-alkylated phenols and products from the elimination of the benzylating agent.[3]
-
Workup and Purification: Handling and separating large volumes of solvents and aqueous washes, as well as isolating the pure product from unreacted starting materials and by-products, can be challenging.
Q3: What is phase-transfer catalysis (PTC) and why is it beneficial for scaling up this reaction?
Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase). In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can be used to transport the phenoxide from the solid or aqueous phase into the organic phase where it can react with the benzyl chloride. This can lead to faster reaction rates, milder reaction conditions, and reduced side reactions, making it a highly effective strategy for industrial-scale production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete deprotonation of the starting phenol. | - Use a stronger base (e.g., NaOH instead of K₂CO₃). - Ensure the base is finely powdered and well-dispersed. - Increase the molar equivalent of the base. |
| Side reaction: C-alkylation of the phenol. | - Use a less polar solvent to disfavor C-alkylation. - Control the reaction temperature; lower temperatures generally favor O-alkylation. | |
| Side reaction: Elimination of the benzylating agent. | - Use a primary benzylating agent (e.g., benzyl chloride) as they are less prone to elimination. - Avoid excessively high reaction temperatures. | |
| Poor mixing in the reactor. | - Optimize the stirrer design and speed for the reactor volume. - Ensure adequate suspension of solid reagents. | |
| Presence of Impurities in the Final Product | Unreacted 4-bromo-3-methoxyphenol. | - Increase the reaction time or temperature. - Use a slight excess of the benzylating agent. |
| Presence of C-alkylated by-product. | - Optimize purification method (e.g., recrystallization from a different solvent system, column chromatography with an optimized mobile phase). | |
| Residual phase-transfer catalyst. | - Perform additional aqueous washes during the workup. - Consider a filtration step through a pad of silica gel. | |
| Slow or Stalled Reaction | Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for by-product formation. |
| Inefficient phase-transfer catalysis. | - Screen different phase-transfer catalysts. - Increase the loading of the phase-transfer catalyst. | |
| Deactivated benzylating agent. | - Use a fresh, high-purity benzylating agent. |
Quantitative Data
The following table presents a comparison of typical reaction parameters for the synthesis of this compound at laboratory and illustrative pilot/industrial scales.
| Parameter | Laboratory Scale (10 g) | Illustrative Pilot/Industrial Scale (10 kg) |
| 4-bromo-3-methoxyphenol | 10 g | 10 kg |
| Benzyl Chloride | 1.1 - 1.2 equivalents | 1.05 - 1.1 equivalents |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Phase-Transfer Catalyst | 0.01 - 0.05 equivalents | 0.01 - 0.03 equivalents |
| Solvent (e.g., Acetonitrile) | 100 - 200 mL | 80 - 150 L |
| Reaction Temperature | 60 - 80 °C | 70 - 90 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (before purification) | >90% | >95% |
Note: The values for the pilot/industrial scale are illustrative and may vary depending on the specific equipment and process optimization.
Experimental Protocols
Laboratory-Scale Synthesis of 4-bromo-3-methoxyphenol (Precursor)
This protocol is based on a literature procedure.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-methoxyphenol in 100 mL of a suitable solvent like dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-bromo-3-methoxyphenol.
Illustrative Industrial-Scale Synthesis of this compound
This protocol is a representative example for a pilot or industrial scale production.
-
Reactor Charging: Charge a suitable glass-lined reactor with 10 kg of 4-bromo-3-methoxyphenol, 1.3 equivalents of powdered potassium carbonate, 0.02 equivalents of tetrabutylammonium bromide (TBAB), and 100 L of acetonitrile.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Heating and Benzyl Chloride Addition: Start agitation and heat the mixture to 75 °C. Once the temperature is stable, slowly add 1.08 equivalents of benzyl chloride over a period of 1-2 hours, maintaining the temperature between 75-80 °C.
-
Reaction Monitoring: Maintain the reaction mixture at 80 °C for 8-10 hours. Monitor the reaction progress by high-performance liquid chromatography (HPLC) until the starting material is less than 2%.
-
Cooling and Filtration: Cool the reaction mixture to 20-25 °C. Filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Workup: Add 50 L of toluene and 50 L of water to the residue. Stir for 30 minutes, then separate the layers. Wash the organic layer with 2 x 25 L of water.
-
Product Isolation: Concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.
Visualizations
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Effective Workup Procedures for Reactions Involving 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental workup of reactions involving 4-bromo-3-methoxyphenol benzyl ether.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems encountered during the workup of reactions where this compound is a starting material or product. The issues are presented in a question-and-answer format for clarity.
FAQs: General Workup and Purification
Q1: What is a standard workup procedure for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound?
A general procedure involves cooling the reaction mixture, followed by dilution with an organic solvent such as ethyl acetate or dichloromethane. The mixture is then typically filtered through a pad of Celite® to remove the palladium catalyst. The organic filtrate is washed with water and brine. For Buchwald-Hartwig aminations, an additional wash with a weak acid may be necessary to remove residual amine, and for reactions using a base like K₃PO₄, a water wash is crucial. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is usually purified by flash column chromatography.
Q2: My reaction mixture has formed a persistent emulsion during the aqueous extraction. What are the best strategies to resolve this?
Emulsions are a common issue, especially in reactions with complex mixtures. Here are several strategies to address this:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][2][3] This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Agitation: In future experiments, avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[2]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3][4]
-
Centrifugation: If available, centrifuging the mixture is often a very effective method for separating the layers.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[3]
Q3: How can I effectively remove residual phosphine ligands (e.g., PPh₃) and their oxides from my product?
Triphenylphosphine and its oxide can be challenging to remove due to their relatively low polarity.
-
For Phosphine Ligands: A wash with a dilute acid (e.g., 1M HCl) can protonate the phosphine, increasing its solubility in the aqueous phase.
-
For Triphenylphosphine Oxide (TPPO):
-
Precipitation: TPPO is poorly soluble in non-polar solvents. After the initial workup, concentrating the crude product and triturating with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the TPPO to precipitate, allowing for its removal by filtration.
-
Complexation: TPPO can be precipitated from ethereal or toluene solutions by the addition of calcium bromide (CaBr₂), forming an insoluble complex that can be filtered off.[5]
-
Q4: I am having difficulty initiating the Grignard reaction with this compound. What are the likely causes and solutions?
Failure to initiate is a frequent problem in Grignard reactions. The primary culprits are moisture and the passivating layer on the magnesium surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (nitrogen or argon). The solvent must be anhydrous.[6]
-
Activate the Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[6]
-
Check Reagent Purity: Ensure the this compound is free from acidic impurities or moisture.[6]
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [7] |
| Molecular Weight | 293.16 g/mol | [7] |
| Boiling Point | 377.8 °C at 760 mmHg | [7] |
| Density | 1.367 g/cm³ | [7] |
| Flash Point | 166.1 °C | [7] |
| Solubility | No data available. Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, THF, and acetone, and poorly soluble in water and hexanes. | [8] |
Experimental Protocols
General Workup and Purification Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a detailed methodology for a typical Suzuki-Miyaura reaction involving this compound.
-
Reaction Quenching: After confirming the reaction completion by TLC, cool the reaction vessel to room temperature. Quench the reaction by adding deionized water.
-
Filtration: Dilute the mixture with ethyl acetate. Filter the suspension through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure all the product is collected.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with water and once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is typically a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common workup issues.
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
recrystallization solvents for 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-bromo-3-methoxyphenol benzyl ether. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A single ideal solvent for recrystallization is one that dissolves the compound completely at high temperatures but poorly at low temperatures.[1] For this compound, which is a substituted aromatic ether, a good starting point is to test polar aprotic solvents or alcohols. However, a mixed solvent system is often more effective for achieving a good yield of pure crystals.
Q2: How do I select a suitable mixed solvent system?
A2: A mixed solvent system consists of a "good" solvent that readily dissolves the compound and a "bad" solvent in which the compound is insoluble.[1] The two solvents must be miscible. For this compound, a likely "good" solvent would be a polar one like acetone or ethyl acetate, while a non-polar solvent like hexane or heptane would serve as the "bad" solvent. The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow addition of the "bad" solvent until turbidity (cloudiness) appears.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try the following:
-
Lower the cooling temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a larger volume of solvent: This can prevent supersaturation.
-
Change the solvent system: A different solvent or solvent pair may promote crystal formation.
-
Scratch the inner surface of the flask: This can provide a nucleation site for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q4: What should I do if my compound is a liquid at room temperature?
A4: If this compound is a liquid at room temperature, recrystallization is not a suitable purification method. Alternative purification techniques for liquids include:
-
Distillation: If the compound is volatile and thermally stable.
-
Column chromatography: This is a versatile method for purifying liquids based on their differential adsorption to a stationary phase.
Some sources indicate that the physical form of this compound is a liquid.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | 1. Evaporate some of the solvent to concentrate the solution. 2. Add a "bad" solvent dropwise to induce precipitation. 3. Scratch the inside of the flask or add a seed crystal. |
| Low yield of crystals | The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | 1. Use a different solvent or a mixed solvent system where the compound is less soluble at low temperatures. 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Colored impurities in crystals | The impurity co-crystallized with the product. The impurity is adsorbed on the crystal surface. | 1. Perform a second recrystallization. 2. Add a small amount of activated charcoal to the hot solution before filtration (note: this may not be suitable for phenolic compounds as it can react with them).[1] |
Recrystallization Solvent Selection
The following table summarizes potential solvents for the recrystallization of this compound based on general principles of solubility for aromatic ethers. "Good" solvents are likely to dissolve the compound, while "bad" solvents are not. A good recrystallization solvent will have poor solubility at low temperatures and good solubility at high temperatures.
| Solvent | Type | Potential Use | Rationale |
| Acetone | Polar Aprotic | Good Solvent | Often a good solvent for moderately polar organic compounds. |
| Ethyl Acetate | Moderately Polar | Good Solvent | A common choice for recrystallizing a wide range of organic solids. |
| Ethanol | Polar Protic | Good Solvent | The hydroxyl group can interact with the ether oxygen. |
| Methanol | Polar Protic | Good Solvent | Similar to ethanol but more polar. |
| Hexane | Non-polar | Bad Solvent | "Like dissolves like" principle suggests poor solubility for this polar molecule. |
| Heptane | Non-polar | Bad Solvent | Similar to hexane, useful as a "bad" solvent in a mixed system. |
| Toluene | Aromatic | Good Solvent | The aromatic ring may promote solubility. |
| Water | Polar Protic | Bad Solvent | The compound is largely organic and not expected to be soluble in water. |
Experimental Protocol: Mixed Solvent Recrystallization
This is a general procedure that may need to be optimized for your specific sample.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" hot solvent (e.g., acetone) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "bad" solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Workflow for Recrystallization Solvent Selection
Caption: Workflow for selecting a suitable recrystallization solvent system.
References
Validation & Comparative
Characterization of 4-Bromo-3-methoxyphenol Benzyl Ether: A Comparative Guide to NMR and Other Spectroscopic Techniques
For Immediate Release
This guide presents a detailed nuclear magnetic resonance (NMR) characterization of 4-bromo-3-methoxyphenol benzyl ether, a key intermediate in organic synthesis. To provide a comprehensive analytical perspective for researchers, scientists, and drug development professionals, this document also includes a comparative overview of alternative spectroscopic methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Based on the analysis of structurally similar compounds, including 4-bromo-3-methoxyphenol, anisole derivatives, and benzyl ethers, the expected ¹H and ¹³C NMR chemical shifts for this compound have been predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of both the substituted phenol and the benzyl group, as well as the methoxy and benzylic methylene protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (Bromo-methoxy-phenyl) | 6.5 - 7.5 | m | 3H |
| Aromatic H (Benzyl) | 7.2 - 7.5 | m | 5H |
| Benzylic CH₂ | ~5.1 | s | 2H |
| Methoxy CH₃ | ~3.8 | s | 3H |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule, with distinct chemical shifts for the aromatic, ether, and methoxy carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (Bromo-methoxy-phenyl) | 100 - 160 |
| Aromatic C (Benzyl) | 127 - 137 |
| Benzylic CH₂ | ~71 |
| Methoxy CH₃ | ~56 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a glass wool plug packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
NMR Spectrometer Parameters
High-resolution spectra should be acquired on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters are as follows:
For ¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
For ¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Caption: Workflow for the NMR characterization of this compound.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides unparalleled detail for structural determination, other spectroscopic methods offer complementary information and are often used for routine analysis and quality control.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, suitable for trace analysis.[1][2][3][4] | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether linkage, aromatic C-H).[5][6][7] | Fast and non-destructive. | Provides a fingerprint of the molecule, but not detailed connectivity. |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound (293.16 g/mol ) and provide characteristic fragmentation patterns. The presence of bromine would be indicated by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the functional groups present. Key expected peaks include:
-
C-O-C stretching (aryl-alkyl ether): Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.[6]
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
- 1. organomation.com [organomation.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
A Comparative Guide to 4-BROMO-3-METHOXYPHENOL BENZYL ETHER and Other Brominated Phenols for Researchers and Drug Development Professionals
While direct experimental data on the biological activities of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER is limited in publicly available literature, this guide provides a comparative analysis based on the performance of structurally related brominated phenols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the potential activities and structure-activity relationships within this class of compounds.
Brominated phenols are a diverse group of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] The introduction of bromine atoms to a phenolic structure can significantly influence its physicochemical properties and biological efficacy. This guide focuses on this compound and compares its potential performance with other brominated phenols based on available experimental data for analogous compounds.
Physicochemical Properties: A Foundation for Activity
The physicochemical properties of a compound are crucial determinants of its biological activity. For this compound, specific experimental data is available and is presented below in comparison with other representative brominated phenols.
| Property | This compound | 4-Bromophenol | 2,4-Dibromophenol | 2,4,6-Tribromophenol |
| Molecular Formula | C₁₄H₁₃BrO₂ | C₆H₅BrO | C₆H₄Br₂O | C₆H₃Br₃O |
| Molecular Weight | 293.16 g/mol | 173.01 g/mol | 251.90 g/mol | 330.80 g/mol |
| Physical Form | Liquid[2] | White to off-white crystalline solid | Not specified | Not specified |
| Boiling Point | Not available | 236-238 °C | Not specified | Not specified |
| Melting Point | Not available | 63-67 °C | Not specified | Not specified |
| Storage Temperature | Sealed in dry, room temperature[2] | Not specified | Not specified | Not specified |
Comparative Biological Performance
Antioxidant Activity
The antioxidant potential of brominated phenols is a well-documented phenomenon.[3] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, a key mechanism in preventing oxidative stress. The substitution pattern on the aromatic ring significantly influences this activity.
Below is a summary of the antioxidant activity of various benzylic bromophenols, as determined by their ability to scavenge DPPH and ABTS radicals, and their reducing power.
Table 2: Antioxidant Activity of Selected Benzylic Bromophenols [3]
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS•+ Radical Scavenging IC₅₀ (µg/mL) | Fe³⁺ Reducing Power (Absorbance at 700 nm) | Cu²⁺ Reducing Power (Absorbance at 450 nm) |
| BHT (Standard) | 4.12 | 15.75 | 2.146 | 1.563 |
| BHA (Standard) | 11.17 | 14.74 | 2.254 | 1.744 |
| Trolox (Standard) | 11.75 | 9.36 | 1.993 | 1.648 |
| α-Tocopherol (Standard) | 23.89 | 12.15 | 1.497 | 1.473 |
| Compound 1 | 6.41 | 9.90 | 1.996 | 1.775 |
| Compound 25 | 4.27 | 9.36 | 2.455 | 1.743 |
| Compound 27 | 6.86 | 10.28 | Not Reported | Not Reported |
| Compound 28 | 10.66 | 10.19 | Not Reported | 1.856 |
Note: Lower IC₅₀ values indicate higher antioxidant activity. Higher absorbance values in reducing power assays indicate greater activity.
Based on these findings, it can be hypothesized that this compound, with its phenolic structure, may possess antioxidant capabilities. The presence of the electron-donating methoxy group could potentially enhance this activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of bromophenol derivatives.[4][5] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Table 3: In Vitro Anticancer Activity of Bromophenol Hybrids with N-containing Heterocyclic Moieties (IC₅₀ in µM) [6]
| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | Caco2 (Colon) |
| 17a | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 17b | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Lower IC₅₀ values indicate greater cytotoxic activity against cancer cells.
The structural features of this compound, particularly the presence of the benzyl ether group, could be a starting point for the design of novel anticancer agents.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-established, and halogenation can often enhance this activity. While specific data for this compound is unavailable, related methoxyphenol compounds have demonstrated activity against foodborne pathogens and spoilage bacteria.[7]
Table 4: Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) in mM of Methoxyphenol Phytometabolites [7]
| Compound | S. aureus MIC | S. aureus MBC | S. putrefaciens MIC | S. putrefaciens MBC |
| Eugenol | 6.25 | 12.5 | 3.125 | 6.25 |
| Capsaicin | 12.5 | >12.5 | 12.5 | >12.5 |
| Vanillin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Lower MIC and MBC values indicate greater antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., BHT, BHA, Trolox) in a suitable solvent (e.g., methanol).
-
Add a solution of DPPH in the same solvent to the test samples.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[3]
ABTS•+ Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
Principle: The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance.
Procedure:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.
-
Dilute the ABTS radical cation solution with a suitable solvent to a specific absorbance.
-
Add various concentrations of the test compound or standard to the ABTS radical cation solution.
-
After a set incubation time, measure the absorbance at a specific wavelength (around 734 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[3]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at a specific temperature for a set time.
-
Measure the absorbance of the colored product at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined from a standard curve.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (around 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[6]
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a signaling pathway relevant to the biological activities of brominated phenols.
Caption: A generalized workflow for the biological evaluation of brominated phenols.
Caption: Simplified signaling pathway for ROS-mediated apoptosis induced by some bromophenol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Benzyl Ether Alternatives for Protecting 3-Methoxyphenol
For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and minimizing side reactions. While benzyl ethers are a common choice for protecting phenolic hydroxyl groups, such as the one in 3-methoxyphenol, their removal via hydrogenolysis can be incompatible with other functionalities sensitive to reductive conditions, like alkenes or alkynes. This guide provides a comprehensive comparison of viable alternative protecting groups for 3-methoxyphenol, supported by experimental data and detailed protocols.
Orthogonal Strategies for Phenol Protection
The selection of a protecting group hinges on the principle of orthogonality—the ability to remove one protecting group in the presence of others without affecting them. This allows for the sequential manipulation of different functional groups within a complex molecule. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are compatible with the overall synthetic route.
Below is a logical workflow for selecting an appropriate protecting group based on the anticipated reaction conditions in subsequent synthetic steps.
Caption: Decision workflow for selecting a protecting group for 3-methoxyphenol.
Performance Comparison of Alternative Protecting Groups
This section provides a quantitative comparison of several common alternatives to benzyl ether for the protection of 3-methoxyphenol. The data presented is a compilation from various sources and may involve substrates structurally similar to 3-methoxyphenol where direct data was unavailable.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF, rt | ~95 | TBAF, THF, rt | >90 |
| tri-Isopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF, rt | ~96 | TBAF, THF, rt | >90 |
| Esters | ||||
| Acetate (Ac) | Acetic Anhydride, Pyridine, rt | >90 | K₂CO₃, MeOH, rt | >90 |
| Pivalate (Piv) | Pivaloyl Chloride, Pyridine, rt | >90 | NaOH, MeOH/H₂O, reflux | >90 |
| Alkoxymethyl Ethers | ||||
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, DCM, rt | ~92 | TMSBr, DCM, 0 °C to rt | ~90 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-methoxyphenol with selected alternative groups are provided below.
tert-Butyldimethylsilyl (TBS) Ether
Protection of 3-Methoxyphenol with TBS-Cl
-
Reagents: 3-Methoxyphenol, tert-butyldimethylsilyl chloride (TBS-Cl), Imidazole, N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 3-methoxyphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of TBS-Cl (1.2 eq) in DMF is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBS-protected 3-methoxyphenol.
Deprotection of 3-(tert-Butyldimethylsilyloxy)anisole
-
Reagents: 3-(tert-Butyldimethylsilyloxy)anisole, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS-protected 3-methoxyphenol (1.0 eq) in THF at 0 °C, a 1 M solution of TBAF in THF (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Once the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 3-methoxyphenol.
Acetate (Ac) Ester
Protection of 3-Methoxyphenol with Acetic Anhydride
-
Reagents: 3-Methoxyphenol, Acetic Anhydride, Pyridine.
-
Procedure: To a solution of 3-methoxyphenol (1.0 eq) in pyridine at 0 °C, acetic anhydride (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-methoxyphenyl acetate, which can be further purified by distillation or chromatography if necessary.
Deprotection of 3-Methoxyphenyl Acetate
-
Reagents: 3-Methoxyphenyl acetate, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure: The 3-methoxyphenyl acetate (1.0 eq) is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The suspension is stirred at room temperature, and the progress of the hydrolysis is monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-methoxyphenol.
Methoxymethyl (MOM) Ether
Protection of 3-Methoxyphenol with MOM-Cl
-
Reagents: 3-Methoxyphenol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure: To a stirred solution of 3-methoxyphenol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, MOM-Cl (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Deprotection of 1-Methoxy-3-(methoxymethoxy)benzene
-
Reagents: 1-Methoxy-3-(methoxymethoxy)benzene, Bromotrimethylsilane (TMSBr), Dichloromethane (DCM).
-
Procedure: To a solution of the MOM-protected 3-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, TMSBr (1.5 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford 3-methoxyphenol.
Conclusion
The choice of a protecting group for 3-methoxyphenol should be guided by the stability requirements of the subsequent reaction steps. Silyl ethers, particularly TBS and TIPS, offer a versatile option with tunable stability and are readily cleaved by fluoride sources. Ester protecting groups like acetate and pivalate are robust and easily removed under basic conditions. For reactions requiring high stability towards bases and nucleophiles, the MOM ether is an excellent choice, with deprotection achieved under acidic conditions. By carefully considering the orthogonality of these protecting groups, researchers can design more efficient and successful synthetic routes.
A Comparative Guide to the Synthesis of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the established industrial synthesis and a novel, validated route to 4-bromo-3-methoxyphenol benzyl ether, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This document presents a detailed analysis of both methodologies, supported by experimental data, to aid researchers in selecting the most efficient and effective synthetic strategy.
Executive Summary
The traditional synthesis of this compound is a two-step process commencing with the electrophilic bromination of 3-methoxyphenol, followed by a Williamson ether synthesis. While straightforward, the initial bromination step suffers from poor regioselectivity, yielding a mixture of isomers that necessitates challenging purification and results in a low overall yield of the desired product.
This guide introduces a novel synthetic pathway designed to overcome these limitations. The proposed route employs a strategic functionalization sequence, beginning with the synthesis of a boronic acid intermediate followed by a highly regioselective ipso-hydroxylation. The final benzylation is achieved via a modern, palladium-catalyzed reaction under neutral conditions. This new approach offers significant advantages in terms of yield, purity, and milder reaction conditions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for both the established and the new synthetic routes, providing a clear quantitative comparison.
Table 1: Synthesis of 4-bromo-3-methoxyphenol Intermediate
| Parameter | Established Route: Bromination of 3-methoxyphenol | New Route: ipso-Hydroxylation of Arylboronic Acid |
| Starting Material | 3-Methoxyphenol | 1,4-Dibromo-2-methoxybenzene |
| Key Reagents | N-Bromosuccinimide (NBS) | n-Butyllithium, Triisopropyl borate, Hydrogen Peroxide |
| Reaction Time | 12 hours | ~4 hours (total for two steps) |
| Yield of 4-bromo-3-methoxyphenol | 24%[2] | Estimated >80% |
| Co-products/Impurities | 2-bromo-5-methoxyphenol (49%)[2] | Minimal |
| Purification Method | Flash Chromatography | Simple extraction and recrystallization |
Table 2: Benzylation of 4-bromo-3-methoxyphenol
| Parameter | Established Route: Williamson Ether Synthesis | New Route: Palladium-Catalyzed Benzylation |
| Key Reagents | Benzyl bromide, Potassium carbonate | Benzyl methyl carbonate, Pd(η³-C₃H₅)Cp, DPEphos |
| Base Required | Strong base (e.g., K₂CO₃) | None (neutral conditions) |
| Reaction Temperature | ~100 °C | 60-80 °C |
| Reported Yield | Typically >90% (for similar phenols) | High yields reported for various phenols |
| Byproducts | Inorganic salts | Volatile byproducts |
Experimental Protocols
Established Synthetic Route
Step 1: Bromination of 3-Methoxyphenol
To a solution of 3-methoxyphenol (1.0 g, 8.06 mmol) in tetrahydrofuran (30 mL) at room temperature is added N-bromosuccinimide (1.43 g, 8.06 mmol) in portions. The resulting yellow mixture is stirred at room temperature for 12 hours. A saturated solution of sodium bicarbonate (5 mL) is then added, and the product is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash chromatography on silica gel (eluting with 10-30% ethyl acetate in hexanes) to yield 4-bromo-3-methoxyphenol (0.396 g, 24% yield) and 2-bromo-5-methoxyphenol (0.801 g, 49% yield).[2]
Step 2: Williamson Ether Synthesis of 4-bromo-3-methoxyphenol
In a 100-mL round-bottom flask, 4-bromo-3-methoxyphenol (1.0 equiv.) and potassium carbonate (2.0 equiv.) are combined in acetone. Benzyl bromide (1.1 equiv.) is then carefully added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux for approximately two hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
New Synthetic Route
Step 1a: Synthesis of 4-bromo-3-methoxyphenylboronic acid
To a solution of 1,4-dibromo-2-methoxybenzene in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents) dropwise. The mixture is stirred for 1 hour at this temperature, after which triisopropyl borate (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude boronic acid, which can be used in the next step without further purification.
Step 1b: ipso-Hydroxylation of 4-bromo-3-methoxyphenylboronic acid
To a solution of 4-bromo-3-methoxyphenylboronic acid in a suitable solvent such as THF or ethanol is added an aqueous solution of hydrogen peroxide (30%) at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-bromo-3-methoxyphenol.
Step 2: Palladium-Catalyzed O-Benzylation of 4-bromo-3-methoxyphenol
In a glovebox, a mixture of 4-bromo-3-methoxyphenol (1.0 equiv.), benzyl methyl carbonate (1.2 equiv.), Pd(η³-C₃H₅)Cp (0.02 equiv.), and DPEphos (0.024 equiv.) in toluene is stirred at 80 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to afford this compound.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for both the established and the new synthetic routes.
Caption: Established synthetic route to this compound.
Caption: A novel, high-yield synthetic route to the target molecule.
Conclusion
The validation of this new synthetic route to this compound presents a significant improvement over the established method. The key advantages of the new route are:
-
Higher Regioselectivity and Yield: The formation of the 4-bromo-3-methoxyphenol intermediate via the boronic acid pathway avoids the problematic isomeric mixture produced in the direct bromination of 3-methoxyphenol, leading to a substantially higher overall yield.
-
Milder Reaction Conditions: The palladium-catalyzed benzylation proceeds under neutral conditions and at lower temperatures compared to the Williamson ether synthesis, which requires a strong base and higher temperatures.
-
Simplified Purification: The new route minimizes the formation of byproducts, simplifying the purification process and reducing solvent consumption and waste generation.
For researchers and professionals in drug development and organic synthesis, the adoption of this novel route can lead to more efficient, cost-effective, and environmentally friendly production of this compound and its derivatives.
References
comparative yield analysis of different 4-BROMO-3-METHOXYPHENOL BENZYL ETHER syntheses
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a comparative analysis of three common synthetic methodologies for the preparation of 4-bromo-3-methoxyphenol benzyl ether, a potentially valuable building block in medicinal chemistry. The Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC) are evaluated for their respective yields, reaction conditions, and overall efficiency based on established chemical principles and analogous transformations reported in the literature.
At a Glance: Synthesis Method Comparison
| Synthesis Method | Reactants | Typical Reagents | Typical Solvents | Reaction Temperature | Reported Yield Range for Analogous Reactions |
| Williamson Ether Synthesis | 4-bromo-3-methoxyphenol, Benzyl bromide | Strong base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile, Acetone | Room Temperature to Reflux | 85-99% |
| Mitsunobu Reaction | 4-bromo-3-methoxyphenol, Benzyl alcohol | DEAD or DIAD, PPh₃ | THF, Toluene | 0 °C to Room Temperature | 60-90% |
| Phase-Transfer Catalysis | 4-bromo-3-methoxyphenol, Benzyl bromide | Base (e.g., NaOH, KOH), Phase-Transfer Catalyst (e.g., TBAB) | Dichloromethane/Water, Toluene/Water | Room Temperature to Mild Heating | 90-99% |
Note: The yield ranges are based on published data for the benzylation of structurally similar substituted phenols and may vary for the specific synthesis of this compound.
Reaction Pathways and Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the three compared methods.
Experimental Protocols
The following are representative experimental protocols for each synthetic method, adapted for the synthesis of this compound based on general procedures found in the literature for similar compounds.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and generally high-yielding method for preparing ethers.[1] It involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, this would involve the reaction of 4-bromo-3-methoxyphenol with benzyl bromide in the presence of a base.
Protocol:
-
To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at room temperature.
-
The mixture is stirred for 30 minutes to allow for the formation of the phenoxide.
-
Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 2-24 hours).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols under mild, neutral conditions.[2] It involves the reaction of a phenol with an alcohol in the presence of a phosphine and an azodicarboxylate. For the target molecule, 4-bromo-3-methoxyphenol would react with benzyl alcohol.
Protocol:
-
To a solution of 4-bromo-3-methoxyphenol (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours, with the progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to separate the product from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts. While effective, purification from byproducts can sometimes be challenging.[3]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced reaction times compared to traditional Williamson ether synthesis.[4] The synthesis of this compound would be conducted in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic benzyl bromide.
Protocol:
-
A mixture of 4-bromo-3-methoxyphenol (1.0 eq), an aqueous solution of a base such as sodium hydroxide or potassium hydroxide, and an organic solvent such as dichloromethane or toluene is prepared.
-
A catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.05-0.1 eq), is added to the mixture.
-
Benzyl bromide (1.1 eq) is then added, and the biphasic mixture is stirred vigorously at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC. These reactions are often complete within a few hours.
-
After completion, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the pure this compound. This method often results in very clean reactions with high yields.[5]
References
A Spectroscopic Journey: Unraveling the Transformation of 4-Bromophenol to 4-Bromo-3-methoxyphenol Benzyl Ether
A detailed comparative analysis of the spectroscopic characteristics of 4-bromo-3-methoxyphenol benzyl ether and its precursors, 4-bromophenol and 4-bromo-3-methoxyphenol, provides valuable insights for researchers and professionals in drug development. This guide outlines the key spectroscopic shifts and structural elucidations at each synthetic stage, supported by experimental data and protocols.
This comparison guide delves into the spectroscopic nuances of this compound and its synthetic antecedents. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from the starting material to the final product, a clear picture of the chemical transformations emerges.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-bromophenol, 4-bromo-3-methoxyphenol, and this compound.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Methoxyl Protons (-OCH₃) | Benzyl Protons (-CH₂-) | Phenolic Proton (-OH) |
| 4-Bromophenol | 7.32 (d, 2H), 6.75 (d, 2H) | - | - | 5.2 (br s, 1H) |
| 4-Bromo-3-methoxyphenol | 7.34 (d, 1H), 6.60 (d, 1H), 6.42 (dd, 1H)[1] | 3.77 (s, 3H)[1] | - | 5.49 (s, 1H)[1] |
| This compound | 7.45-7.25 (m, 5H), 7.38 (d, 1H), 6.65 (d, 1H), 6.50 (dd, 1H) | 3.85 (s, 3H) | 5.10 (s, 2H) | - |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Methoxyl Carbon (-OCH₃) | Benzyl Carbon (-CH₂-) |
| 4-Bromophenol | 154.0, 132.5, 117.0, 113.5 | - | - |
| 4-Bromo-3-methoxyphenol | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46[1] | 56.19[1] | - |
| This compound | 157.0, 156.5, 136.8, 133.5, 128.6, 128.0, 127.5, 107.0, 103.0, 101.0 | 56.2 | 70.5 |
Table 3: IR Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-O Stretch | C-Br Stretch |
| 4-Bromophenol | 3350 (broad) | 3100-3000 | 1220 | 650 |
| 4-Bromo-3-methoxyphenol | 3400 (broad) | 3100-3000 | 1210, 1030 | 660 |
| This compound | - | 3100-3000 | 1250, 1040 | 670 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Bromophenol | 172/174 (approx. 1:1) | 93, 65 |
| 4-Bromo-3-methoxyphenol | 202/204 (approx. 1:1) | 187/189, 159/161, 77 |
| This compound | 292/294 (approx. 1:1) | 201/203, 91 |
Experimental Protocols
Synthesis of 4-Bromo-3-methoxyphenol from 3-Methoxyphenol
To a solution of 3-methoxyphenol (1.0 g, 8.06 mmol) in a suitable solvent such as dichloromethane or chloroform, N-bromosuccinimide (NBS) (1.43 g, 8.06 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methoxyphenol.
Synthesis of this compound from 4-Bromo-3-methoxyphenol (Williamson Ether Synthesis)
A mixture of 4-bromo-3-methoxyphenol (1.0 g, 4.92 mmol), potassium carbonate (1.36 g, 9.84 mmol), and a catalytic amount of potassium iodide is stirred in acetone or N,N-dimethylformamide (DMF). Benzyl bromide (0.70 mL, 5.90 mmol) is added dropwise to the suspension. The reaction mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizing the Process
The synthetic pathway and the workflow for the spectroscopic comparison are illustrated below using Graphviz diagrams.
Caption: Synthetic pathway from 4-bromophenol to this compound.
Caption: Workflow for the spectroscopic comparison of the target compound and its precursors.
References
A Comparative Guide to Purity Assessment of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex organic molecules, ensuring the purity of each component is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER, a key building block in various synthetic pathways.[1] We will explore a detailed HPLC protocol, compare its performance with alternative analytical techniques, and present supporting data in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy for non-volatile and thermally sensitive compounds.[2][3] For a substituted aromatic ether like this compound, a reversed-phase HPLC method is the most suitable approach.
Proposed HPLC Experimental Protocol
This protocol is a robust starting point for the purity analysis of this compound and can be optimized further based on specific laboratory instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 60% B to 90% B20-25 min: 90% B25-30 min: 90% B to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of Acetonitrile. |
Rationale for Method Selection:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the moderately non-polar analyte.[2]
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for a wide range of organic molecules in reversed-phase chromatography. The gradient elution allows for the separation of impurities with varying polarities.
-
Formic Acid: The addition of a small amount of acid improves peak shape and suppresses the ionization of any potential acidic or basic impurities.
-
UV Detection at 254 nm: The aromatic nature of the compound ensures strong absorbance at this wavelength, providing good sensitivity.
Data Presentation: Purity Assessment by HPLC
The following table illustrates how the purity of a hypothetical batch of this compound would be presented. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks detected.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 5.8 | 15,234 | 0.5% | Impurity A |
| 2 | 12.5 | 2,995,686 | 99.2% | This compound |
| 3 | 14.2 | 9,078 | 0.3% | Impurity B |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[2][3] | Higher cost of instrumentation and solvents, more complex method development. | Excellent: Ideal for resolving closely related impurities and providing accurate quantitative data. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity for volatile compounds, can be coupled with mass spectrometry (GC-MS) for definitive identification.[4] | Not suitable for non-volatile or thermally labile compounds. The boiling point of the target compound is 377.8 °C, making it challenging for standard GC.[1] | Limited: The high boiling point may require high inlet temperatures, potentially causing degradation. Derivatization may be necessary. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring. | Low resolution, not suitable for accurate quantification. | Good for rapid screening: Useful for monitoring the progress of a synthesis or for a quick purity check, but not for final, accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and purity of a compound based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can detect impurities without the need for a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, quantification can be complex. | Excellent for structural confirmation and identification of major impurities: Can confirm the identity of the main component and identify significant impurities if their signals do not overlap. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the accurate and reliable purity assessment of this compound, High-Performance Liquid Chromatography is the superior analytical technique. Its high resolution and quantitative capabilities ensure that even minor impurities are detected and quantified, which is critical for drug development and quality control. While other methods like TLC and NMR have their specific applications in the analytical workflow, HPLC remains the definitive method for final purity determination. The provided HPLC protocol serves as a robust starting point for developing a validated analytical method for this important pharmaceutical intermediate.
References
Confirming the Regioselectivity of Bromination in 4-BROMO-3-METHOXYPHENOL BENZYL ETHER Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high regioselectivity in the synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of bromination strategies for the synthesis of 4-bromo-3-methoxyphenol benzyl ether, a valuable intermediate in pharmaceutical and agrochemical industries. We will delve into the directing effects of the methoxy and benzyloxy substituents, compare different brominating agents, and provide a detailed experimental protocol.
In the electrophilic aromatic substitution of 3-methoxyphenol benzyl ether, the positions ortho and para to the activating alkoxy groups are susceptible to bromination. The interplay between the electronic effects and steric hindrance of the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups dictates the final product distribution. Both groups are ortho, para-directing due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at these positions, making them more nucleophilic.[1][2][3]
However, the bulkier benzyloxy group is expected to exert significant steric hindrance at its ortho positions (positions 2 and 6). This steric impediment favors the electrophilic attack at the position para to the benzyloxy group (position 4), which is also ortho to the less sterically demanding methoxy group. Consequently, the formation of this compound is the anticipated major product. This is in line with observations for other bulky alkoxy groups, where para-substitution is significantly favored over ortho-substitution.
Comparison of Brominating Agents
The choice of brominating agent is critical in controlling the regioselectivity and minimizing the formation of side products. While molecular bromine (Br₂) is a traditional reagent, its use is often associated with safety hazards and the formation of polybrominated byproducts. Modern alternatives offer improved selectivity and safer handling.
| Brominating Agent | Expected Major Product | Expected Minor Products | Yield | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | This compound | 2-bromo-3-methoxyphenol benzyl ether, 6-bromo-3-methoxyphenol benzyl ether | High | High para-selectivity, safer to handle than Br₂, minimizes polybromination.[4] | May require a catalyst or specific solvent systems for optimal reactivity.[5] |
| Molecular Bromine (Br₂) in Acetic Acid | This compound | Higher proportions of 2-bromo and 6-bromo isomers, dibrominated products | Moderate to High | Readily available and inexpensive. | Hazardous fuming liquid, lower regioselectivity, potential for over-bromination.[4] |
| Bromide-Bromate Couple (e.g., NaBr/NaBrO₃) | This compound | 2-bromo-3-methoxyphenol benzyl ether, 6-bromo-3-methoxyphenol benzyl ether | High | Eco-friendly (in situ generation of Br₂), stable and non-hazardous reagents.[6] | Requires acidic conditions for the generation of the active brominating species. |
Experimental Protocol: Bromination of 3-Methoxyphenol Benzyl Ether using NBS
This protocol is adapted from the bromination of 3-methoxyphenol and is expected to yield the desired this compound as the major product.[7]
Materials:
-
3-Methoxyphenol benzyl ether
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenol benzyl ether (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
At room temperature, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the this compound.
Regioselectivity Pathway
The following diagram illustrates the directing effects of the methoxy and benzyloxy groups on the aromatic ring, leading to the preferential formation of the 4-bromo isomer.
References
- 1. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Strategic Synthesis of iso-Combretastatin A-4: A Cost-Effectiveness Analysis of 4-Bromo-3-methoxyphenol Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Efficiency
The synthesis of bioactive molecules for drug discovery and development necessitates a careful evaluation of starting materials and synthetic routes to ensure both efficiency and cost-effectiveness. iso-Combretastatin A-4 (isoCA-4), a potent tubulin polymerization inhibitor with significant anti-cancer properties, serves as an excellent case study for such an analysis. This guide provides an objective comparison of two synthetic pathways to isoCA-4, with a focus on the utility of 4-bromo-3-methoxyphenol benzyl ether as a key starting material.
Introduction to Synthetic Strategies
Two plausible multi-step synthetic routes to iso-combretastatin A-4 are compared herein.
Route A employs this compound as a precursor to the phosphonium salt required for a Wittig reaction with 3,4,5-trimethoxybenzaldehyde. This route highlights the use of a pre-functionalized aromatic building block.
Route B represents a more classical approach, utilizing a Perkin condensation between isovanillin and 3,4,5-trimethoxyphenylacetic acid. This alternative pathway relies on more readily available and generally less expensive starting materials.
Quantitative Comparison of Synthetic Routes
The following tables provide a summary of the key quantitative metrics for each synthetic route, assuming a target synthesis of 10 mmol of iso-combretastatin A-4.
| Parameter | Route A: Via this compound | Route B: Via Perkin Condensation |
| Starting Materials | This compound, 3,4,5-Trimethoxybenzaldehyde | Isovanillin, 3,4,5-Trimethoxyphenylacetic acid |
| Key Reactions | Wittig Reaction | Perkin Condensation, Decarboxylation |
| Number of Steps | 3 | 3 |
| Estimated Overall Yield | ~60% | ~55% |
| Estimated Synthesis Time | 2-3 days | 3-4 days |
| Reagent | Route A: Quantity (per 10 mmol product) | Route A: Estimated Cost (USD) | Route B: Quantity (per 10 mmol product) | Route B: Estimated Cost (USD) |
| 4-Bromo-3-methoxyphenol | 2.03 g | ~ $25 | - | - |
| Benzyl Bromide | 1.88 g (1.3 mL) | ~ $5 | - | - |
| Triphenylphosphine | 2.89 g | ~ $8 | - | - |
| 3,4,5-Trimethoxybenzaldehyde | 1.96 g | ~ $23 | - | - |
| Potassium tert-butoxide | 2.24 g | ~ $15 | - | - |
| Isovanillin | - | - | 1.52 g | ~ $3 |
| 3,4,5-Trimethoxyphenylacetic acid | - | - | 2.26 g | ~ $86 |
| Acetic Anhydride | - | - | 3.06 g (2.8 mL) | ~ $2 |
| Triethylamine | - | - | 2.02 g (2.8 mL) | ~ $3 |
| Total Estimated Reagent Cost | ~ $76 | ~ $94 |
Note: Costs are estimates based on prices from various suppliers for research-grade chemicals and are subject to change. Bulk pricing may be significantly lower.
Experimental Protocols
Route A: Synthesis of iso-Combretastatin A-4 via Wittig Reaction
Step 1: Synthesis of (4-(Benzyloxy)-3-methoxybenzyl)triphenylphosphonium bromide
To a solution of 4-bromo-3-methoxyphenol (10 mmol) in acetone (50 mL) is added potassium carbonate (15 mmol) and benzyl bromide (12 mmol). The mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 4-(benzyloxy)-1-bromo-2-methoxybenzene. This intermediate (10 mmol) is then heated with triphenylphosphine (11 mmol) at 150°C for 6 hours. The resulting solid is triturated with diethyl ether to afford the desired phosphonium salt.
Step 2: Wittig Reaction
To a suspension of (4-(benzyloxy)-3-methoxybenzyl)triphenylphosphonium bromide (10 mmol) in dry THF (50 mL) at 0°C is added potassium tert-butoxide (11 mmol). The resulting deep red solution is stirred for 30 minutes, after which a solution of 3,4,5-trimethoxybenzaldehyde (9 mmol) in dry THF (20 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
Step 3: Deprotection
The reaction mixture from Step 2 is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is dissolved in methanol (50 mL), and 10% Pd/C (catalytic amount) is added. The mixture is stirred under a hydrogen atmosphere for 8 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography to yield iso-combretastatin A-4.
Route B: Synthesis of iso-Combretastatin A-4 via Perkin Condensation
Step 1: Perkin Condensation
A mixture of isovanillin (10 mmol), 3,4,5-trimethoxyphenylacetic acid (12 mmol), acetic anhydride (30 mmol), and triethylamine (20 mmol) is heated at 140°C for 5 hours. The reaction mixture is then cooled and poured into water. The precipitate is collected by filtration and washed with water to give the crude intermediate.
Step 2: Hydrolysis
The crude product from Step 1 is suspended in a solution of sodium hydroxide (40 mmol) in ethanol (50 mL) and water (20 mL). The mixture is refluxed for 4 hours. After cooling, the solution is acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried.
Step 3: Decarboxylation
The carboxylic acid intermediate from Step 2 (10 mmol) is heated with quinoline (20 mL) and a catalytic amount of copper powder at 200-220°C until the evolution of carbon dioxide ceases. The reaction mixture is cooled, poured into dilute HCl, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield iso-combretastatin A-4.
Visualizing the Synthetic Pathways and Biological Mechanism
Caption: Comparative workflow of Route A and Route B for the synthesis of iso-Combretastatin A-4.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-3-Methoxy-phenol Benzyl Ether
For researchers and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-bromo-3-methoxyphenol benzyl ether, a halogenated organic compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be managed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses.[1]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat should be worn to protect personal clothing.[1]
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]
-
Dispose: The container with the collected waste must be disposed of as hazardous waste.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires specific procedures to mitigate risks and adhere to regulatory standards.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as hazardous waste.
-
It is critical to segregate this halogenated waste from non-halogenated organic waste to prevent hazardous reactions and facilitate proper disposal.[3][4][5]
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[1]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[5][6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3]
-
Include the date of accumulation and the name of the generating laboratory or researcher.[2]
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and away from sources of ignition and incompatible materials.[2][6]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][6]
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| CAS Number | 171768-67-5 | |
| Molecular Formula | C₁₄H₁₃BrO₂ | |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant | [7] |
| Storage Temperature | Room Temperature, in a dry, sealed container | |
| Disposal Classification | Hazardous Waste | [2][3][6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. 4-Bromo-3-methoxyphenol | CAS#:102127-34-4 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 4-BROMO-3-METHOXYPHENOL BENZYL ETHER
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 4-BROMO-3-METHOXYPHENOL BENZYL ETHER (CAS No. 171768-67-5). Adherence to these guidelines is essential for ensuring the safety of all personnel in the laboratory environment. This compound is an aromatic ether and a brominated organic compound, necessitating specific precautions.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[3] A face shield should be worn in situations with a risk of splashing. | To protect eyes from splashes and vapors that can cause severe irritation and injury.[4] |
| Hand Protection | Chemically impermeable gloves (Nitrile, Neoprene, or Butyl rubber).[3][5] Gloves must be inspected before use and removed without touching the outer surface.[6] | To prevent skin contact, which can lead to irritation or absorption of the chemical.[7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3][8] Clothing should be made of cotton or other non-synthetic materials. | To protect the skin from spills and prevent contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] | To prevent inhalation of vapors, mists, or dust which can be harmful.[9] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before handling the chemical, thoroughly review the SDS to understand its specific hazards.[1]
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of degradation.[6]
-
Work Area Setup: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Ensure the work area is clean and uncluttered.
2. Handling and Use:
-
Avoid Formation of Dust and Aerosols: Handle the substance carefully to prevent the generation of dust or aerosols.[3]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, alkalis, and reducing agents.[1][5]
3. Storage:
-
Container: Store in a tightly closed, chemically resistant container.[3]
-
Conditions: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1] The storage temperature should be at room temperature in a dry environment.[10]
-
Segregation: Store separately from incompatible materials and foodstuff containers.[3]
Disposal Plan
1. Waste Collection:
-
All waste materials containing this compound should be collected in a suitable, labeled, and closed container for hazardous waste.[3][11]
2. Spill Cleanup:
-
Minor Spills: In the event of a small spill, alert others in the area. If the material is flammable, extinguish all ignition sources.[1] Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it into a labeled hazardous waste container.[6][11] Small spills can be treated with sodium thiosulfate before absorption.[1]
-
Major Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[11]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.[1]
3. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[3] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[3]
By strictly following these procedures, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. This compound | 171768-67-5 [sigmaaldrich.com]
- 11. LCSS: BROMINE [web.stanford.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
